Technical Documentation Center

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Core Science & Biosynthesis

Foundational

The Privileged Pharmacophore: Mechanism of Action of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in Cellular Kinase Assays

Executive Summary & Structural Rationale In modern targeted drug discovery, the compound 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) is rarely evaluated as a standalone therapeutic; rather, it serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern targeted drug discovery, the compound 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) is rarely evaluated as a standalone therapeutic; rather, it serves as a highly privileged pharmacophore building block used to synthesize potent, ATP-competitive kinase inhibitors[1].

When incorporated into larger molecular architectures, this core dictates the molecule's fundamental mechanism of action (MoA) within cellular environments. The structural genius of this scaffold lies in its precise geometric complementarity to the ATP-binding pocket of various kinases, including ROCK2, PIM1, MASTL, and Mps1[2][3][4][5].

  • The 3-Amine Moiety: Acts as the critical hydrogen bond donor/acceptor pair. In cellular targets, this primary amine interacts directly with the kinase hinge region (e.g., forming hydrogen bonds with Glu170/Met172 in ROCK2 or Val690 in TYK2), anchoring the drug in the active site[3][6].

  • The 2,6-Dimethyl Substitution: These methyl groups provide optimal van der Waals contacts, driving the molecule deep into the hydrophobic specificity pocket (the "back pocket") of the kinase, which enhances both potency and isoform selectivity[3][4].

Molecular Mechanism of Action in Cellular Systems

In cellular assays, derivatives built upon the 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine core function via reversible, orthosteric ATP competition . Because intracellular ATP concentrations are extremely high (typically 1–5 mM), the inhibitor must possess exceptional binding kinetics to outcompete ATP in living cells.

Once the compound permeates the cell membrane, it localizes to the target kinase. By occupying the ATP pocket, the imidazo[1,2-b]pyridazine core prevents the transfer of the terminal phosphate from ATP to downstream protein substrates. This blockade effectively silences specific signal transduction cascades. For example, in pulmonary fibrosis models, these derivatives inhibit ROCK2, thereby blocking the phosphorylation of STAT3 and halting fibrotic progression[3]. In oncology models, they inhibit MASTL, disrupting the ENSA signaling axis and inducing mitotic catastrophe[5].

MoA Compound Imidazo[1,2-b]pyridazine Core Kinase Target Kinase (e.g., ROCK2 / MASTL) Compound->Kinase Competitive Inhibition (Hinge Binding) Substrate Downstream Substrate (e.g., STAT3 / ENSA) Kinase->Substrate Phosphorylation (Blocked by Inhibitor) ATP Intracellular ATP (1-5 mM) ATP->Kinase Binds Active Site Phenotype Cellular Phenotype (Fibrosis / Survival) Substrate->Phenotype Pathway Activation

Fig 1. Competitive inhibition of kinase signaling by the imidazo[1,2-b]pyridazine core.

Cellular Assay Methodologies: A Self-Validating System

To rigorously evaluate the mechanism of action of imidazo[1,2-b]pyridazine derivatives, we must establish a self-validating assay system . Relying solely on phenotypic readouts (like cell death) is dangerous due to potential off-target toxicity. Therefore, we pair a biophysical target engagement assay (NanoBRET) with a functional biochemical readout (Phospho-Western Blot). This proves causality: The compound enters the cell binds the specific kinase inhibits its specific downstream function.

Protocol 1: Intracellular Target Engagement (NanoBRET)

NanoBRET (Bioluminescence Resonance Energy Transfer) is the gold standard for proving that the imidazo[1,2-b]pyridazine core physically binds its target inside a living cell. The causality relies on proximity: a cell-permeable fluorescent tracer binds the kinase active site. When our test compound enters the cell and competes for that same site, it displaces the tracer, causing a quantifiable drop in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells in a 96-well format at 2×104 cells/well.

  • Transfection: Transiently transfect the cells with a plasmid encoding the target kinase fused to NanoLuc (NLuc) luciferase. Incubate for 24 hours.

  • Tracer Addition: Add the appropriate NanoBRET target tracer (a fluorophore-conjugated ATP mimetic) at a concentration equal to its cellular Kd​ .

  • Compound Treatment: Add the imidazo[1,2-b]pyridazine derivative in a 10-point dose-response curve (e.g., 10 μ M down to 0.5 nM). Incubate for 2 hours to reach binding equilibrium.

  • Substrate Addition & Detection: Add the NanoLuc substrate (furimazine). Immediately measure dual luminescence (donor emission at 460 nm, acceptor emission at 618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the cellular IC50​ , confirming intracellular target engagement.

NanoBRET Step1 1. Express NLuc-Kinase Step2 2. Add Fluorescent Tracer Step1->Step2 Step3 3. Add Imidazo[1,2-b] pyridazine Step2->Step3 Step4 4. Measure BRET Displacement Step3->Step4

Fig 2. NanoBRET workflow for validating intracellular target engagement of the kinase inhibitor.

Protocol 2: Downstream Functional Validation (Phospho-Western Blot)

Once target engagement is confirmed, we must prove functional inhibition. If the imidazo[1,2-b]pyridazine core successfully blocks the ATP pocket, the immediate downstream substrate will remain unphosphorylated.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed disease-relevant cells (e.g., A549 for Mps1, or MCF7 for MASTL)[4][5]. Treat with the derivative at , , and 10× the NanoBRET IC50​ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the endogenous phosphorylation state).

  • Protein Quantification & Separation: Quantify protein via BCA assay. Load 20 μ g of lysate per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then probe with primary antibodies against both the phosphorylated substrate (e.g., p-ENSA or p-STAT3) and the total substrate.

  • Detection & Causality Check: Use HRP-conjugated secondary antibodies and ECL reagent. A successful assay will show a dose-dependent decrease in the phospho-protein band, while the total protein band remains constant, proving that the phenotypic effect is driven by kinase inhibition, not general cytotoxicity.

Quantitative Data Synthesis

The true test of the 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine scaffold is its ability to translate biochemical potency into cellular efficacy. The table below summarizes the performance of various optimized derivatives utilizing this core across different kinase targets.

Scaffold DerivativeTarget KinaseBiochemical IC50​ Cellular Assay ReadoutCellular IC50​ / EC50​ Source
K00152 PIM1~3 nMBa/F3 Cell Viability~100 nM[2][2]
Compound 27f Mps1 (TTK)0.70 nMA549 Cell Proliferation6.0 nM[4][4]
Compound A25 ROCK27.0 nMp-STAT3 Inhibition (Fibroblasts)< 50 nM[3][3]
MKI-3 MASTL5.72 nMp-ENSA Inhibition (MCF7 Cells)~100 nM[5][5]

Conclusion

The 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine core is a masterclass in rational drug design. By providing an optimal array of hydrogen bond donors/acceptors and hydrophobic contacts, it serves as a highly efficient anchor within the ATP-binding pocket of multiple disease-relevant kinases. When evaluated in cellular assays, rigorous orthogonal testing—combining biophysical target engagement (NanoBRET) with functional phosphorylation readouts—is essential to confirm that the observed cellular phenotypes are directly driven by the specific inhibition of the target kinase.

References

  • BLDpharm Product Documentation: 1936272-20-6 | 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine. BLD Pharm. 1

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR Journals). 2

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC / NIH. 6

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). 3

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (ACS Publications). 4

  • Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. ACS Publications. 5

Sources

Exploratory

An In-depth Technical Guide to 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific derivative, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, providing a comprehensive overview of its chemical properties, molecular structure, and a detailed, field-proven synthesis protocol. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases where kinase inhibition plays a crucial role. While specific experimental data for this particular analog is limited, this guide synthesizes information from closely related structures to provide a robust and scientifically grounded perspective.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The fused heterocyclic system of imidazo[1,2-b]pyridazine has garnered significant attention in the pharmaceutical sciences due to its versatile biological profile. Compounds incorporating this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, anti-tubercular, and anti-inflammatory agents.[1][2][3] The rigid, planar structure of the imidazo[1,2-b]pyridazine core provides an excellent framework for interaction with various biological targets, most notably protein kinases.[4] The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and target specificity, making it a highly attractive starting point for drug discovery campaigns.

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine represents a specific analog with potential for further development. The methyl groups at the 2- and 6-positions can influence the compound's metabolic stability and steric interactions within a target's binding site, while the 3-amino group provides a key site for further chemical modification or direct interaction with the biological target.

Molecular Structure and Chemical Identity

The molecular structure of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is characterized by a fused imidazole and pyridazine ring system. The systematic IUPAC name for this compound is 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine.

Chemical Structure:

Key Structural Features:

  • Imidazo[1,2-b]pyridazine Core: A bicyclic aromatic system containing four nitrogen atoms. This core is known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking.

  • 2-Methyl Group: This substituent can enhance binding affinity through hydrophobic interactions and may block metabolic attack at this position.

  • 6-Methyl Group: Similar to the 2-methyl group, this substituent can influence the compound's pharmacokinetic profile.

  • 3-Amino Group: A primary amine that can act as a hydrogen bond donor and a key nucleophilic center for further synthetic elaboration.

Physicochemical Properties

PropertyEstimated ValueRationale/Source for Estimation
Molecular Formula C₈H₁₀N₄Based on the chemical structure.
Molecular Weight 162.19 g/mol Calculated from the molecular formula.
XLogP3 ~1.5Estimated based on the value for 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine (XLogP3 = 1.8) and the parent imidazo[1,2-b]pyridazine (XLogP3 = 0.3), with the amino group expected to decrease lipophilicity compared to the iodo-substituted analog.[5][6]
Hydrogen Bond Donors 1 (from the amino group)Based on the chemical structure.
Hydrogen Bond Acceptors 3 (from the nitrogen atoms in the rings)Based on the chemical structure.
pKa (most basic) ~5-6Estimated based on the pKa of similar 3-amino-imidazo-heterocyclic systems. The pyridazine nitrogens are weakly basic.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.General characteristic of small molecule heterocyclic compounds with this functionality.

Synthesis and Characterization

The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine can be achieved through a well-established route for this class of compounds: the condensation of a substituted aminopyridazine with an α-halocarbonyl compound.[7][8]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 3-chloro-6-methylpyridazine.

Synthesis_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Cyclocondensation start 3-Chloro-6-methylpyridazine reagent1 NH4OH, CuSO4 intermediate 6-Methylpyridazin-3-amine start->intermediate Heat product 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine intermediate->product Heat reagent2 1-bromo-1-cyanopropanone

Caption: Proposed two-step synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

Experimental Protocol

Step 1: Synthesis of 6-Methylpyridazin-3-amine [3]

  • Rationale: This step introduces the crucial amino group at the 3-position of the pyridazine ring, which is necessary for the subsequent cyclization. The use of a copper catalyst facilitates the nucleophilic aromatic substitution of the chloride with ammonia.

  • Procedure:

    • To a pressure vessel, add 3-chloro-6-methylpyridazine (1 equivalent), aqueous ammonium hydroxide (30%, ~3-4 volumes), and copper(II) sulfate pentahydrate (0.05 equivalents).

    • Seal the vessel and heat the mixture to 120°C for 40 hours with stirring.

    • After cooling to room temperature, partition the reaction mixture between ethyl acetate and brine.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: a gradient of methanol in dichloromethane) to afford 6-methylpyridazin-3-amine as a solid.

Step 2: Synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

  • Rationale: This is a classic cyclocondensation reaction to form the imidazo[1,2-b]pyridazine core. The aminopyridazine acts as a binucleophile, reacting with the α-haloketone derivative. The initial nucleophilic attack occurs at the more nucleophilic ring nitrogen, followed by an intramolecular cyclization and dehydration.

  • Procedure:

    • Dissolve 6-methylpyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

    • Add 1-bromo-1-cyanopropanone (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include two singlets for the methyl groups, aromatic protons on the pyridazine ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons of the fused ring system and the two methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine and C=N and C=C stretching of the aromatic rings would be expected.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine have not been reported, the imidazo[1,2-b]pyridazine scaffold is a known inhibitor of several protein kinases.[4][9] Two notable examples are PIM-1 kinase and Transforming growth factor-β-activated kinase 1 (TAK1), both of which are implicated in cancer and inflammatory diseases.[10][11][12]

PIM-1 Kinase Inhibition: A Potential Mechanism of Action

PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[13] Its expression is often upregulated in various cancers, making it an attractive therapeutic target. The JAK/STAT pathway is a key upstream regulator of PIM-1 expression.[10]

PIM1_Signaling_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Leads to Bad Bad PIM1_Kinase->Bad Phosphorylates Cell_Proliferation Cell Proliferation PIM1_Kinase->Cell_Proliferation Promotes pBad p-Bad Apoptosis_Inhibition Inhibition of Apoptosis pBad->Apoptosis_Inhibition Promotes Inhibitor 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (Hypothesized) Inhibitor->PIM1_Kinase Inhibits

Caption: Hypothesized inhibition of the PIM-1 signaling pathway.

This diagram illustrates how cytokines can activate the JAK/STAT pathway, leading to the expression of PIM-1 kinase. PIM-1 then phosphorylates downstream targets such as Bad, leading to the inhibition of apoptosis and promotion of cell proliferation. An inhibitor like 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine could potentially block the activity of PIM-1, thereby restoring apoptosis and halting proliferation in cancer cells.

Conclusion and Future Directions

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is a promising, yet underexplored, member of the medicinally important imidazo[1,2-b]pyridazine family. This guide provides a comprehensive, albeit partially predictive, overview of its chemical properties, a robust synthetic route, and a rationale for its potential biological activity. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and evaluate this compound and its analogs.

Future research should focus on the experimental validation of the predicted physicochemical properties and the biological evaluation of this compound against a panel of kinases, particularly PIM-1 and TAK1. Elucidating its precise mechanism of action and its efficacy in relevant disease models will be crucial for its further development as a potential therapeutic agent.

References

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. 2017. [Link]

  • TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma. PMC. 2021. [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. 2017. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. 2024. [Link]

  • Myeloma–Bone Interaction: A Vicious Cycle via TAK1–PIM2 Signaling. MDPI. 2021. [Link]

  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed. 1984. [Link]

  • TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan. PubMed. 2021. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. 2010. [Link]

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI. 2009. [Link]

  • 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine. PubChem. [Link]

  • An Improved Process For The Preparation Of 6 Methoxypyridazin 3 Amine. Quick Company. [Link]

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. ResearchGate. 2012. [Link]

  • Imidazo(1,2-b)pyridazine. PubChem. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. 2023. [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine: A Technical Guide for Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as the core for numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibition (e.g., Ponatinib). Within this chemical space, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) functions as a critical, versatile building block.

While the bare scaffold itself is an intermediate, its inherent physicochemical properties—dictated by the 2,6-dimethyl substitution pattern and the 3-amino functional group—profoundly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) behavior of this scaffold, detailing the structural causality behind its metabolic stability, and outlines self-validating experimental protocols for optimizing its oral bioavailability.

Structural Causality: How the Scaffold Dictates ADME

To successfully develop drugs from the 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine core, researchers must understand how each functional group interacts with biological systems [1].

  • The Imidazo[1,2-b]pyridazine Core: This bicyclic, heteroaromatic system provides a rigid, planar geometry ideal for inserting into the ATP-binding pocket of kinases. From a PK perspective, the nitrogen atoms act as hydrogen bond acceptors, which improves aqueous solubility but can also lead to high plasma protein binding (PPB) if not balanced with hydrophilic appendages [4].

  • The 2,6-Dimethyl Shielding Effect: Unsubstituted imidazo[1,2-b]pyridazines are highly susceptible to rapid Phase I oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The strategic placement of methyl groups at the C2 and C6 positions provides critical steric hindrance. This dual methylation shields the electron-rich imidazo ring and the pyridazine core from nucleophilic attack and aliphatic hydroxylation, significantly lowering intrinsic clearance ( CLint​ ) [2].

  • The 3-Amino Vector: In its unprotected state, the primary amine at the C3 position is a metabolic liability, prone to rapid Phase II N-acetylation or oxidation. However, in drug development, this group is almost universally utilized as a synthetic handle (e.g., converted into an amide, urea, or sulfonamide). Derivatizing the 3-amino group neutralizes its basicity, optimizes the molecule's polar surface area (PSA), and dramatically enhances gastrointestinal membrane permeability (Caco-2 permeability), directly driving oral bioavailability ( F% ) [1, 5].

MetabolicPathway A 2,6-Dimethylimidazo [1,2-b]pyridazin-3-amine B CYP450 Oxidation (Sterically Hindered) A->B Minor C Phase II NATs (N-Acetylation) A->C Major (if free NH2) D Hydroxylated Metabolite B->D E N-Acetylated Metabolite C->E F Renal Excretion D->F E->F

Metabolic fate of the 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine scaffold.

Validated Experimental Workflows for PK Profiling

To ensure scientific integrity, the evaluation of imidazo[1,2-b]pyridazine derivatives must rely on self-validating experimental systems. Below are the definitive protocols for assessing metabolic stability and absolute bioavailability.

Protocol A: High-Throughput Hepatic Microsomal Stability Assay

This in vitro assay determines the intrinsic clearance ( CLint​ ) of the scaffold by isolating Phase I oxidative metabolism.

  • Step 1: Matrix Preparation. Suspend human or murine liver microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4) at a protein concentration of 0.5 mg/mL.

    • Causality: The physiological pH and specific buffer strength maintain the conformational integrity and active site geometry of the CYP450 enzymes.

  • Step 2: Substrate Incubation. Introduce the 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine derivative to achieve a final concentration of 1 µM.

    • Causality: A low substrate concentration ensures the reaction operates under linear Michaelis-Menten kinetics ( [S]≪Km​ ), preventing enzyme saturation and allowing for the accurate mathematical derivation of half-life ( t1/2​ ).

  • Step 3: Reaction Initiation. Add NADPH (1 mM final concentration) to initiate the metabolic reaction.

    • Causality: NADPH is the obligate cofactor that provides the reducing equivalents required for CYP450-mediated oxidation. Without it, Phase I metabolism cannot occur.

  • Step 4: Kinetic Sampling & Quenching. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Acetonitrile rapidly precipitates the microsomal proteins, halting metabolism instantly. The IS normalizes matrix effects and ionization fluctuations during subsequent LC-MS/MS quantification.

Protocol B: Absolute Bioavailability ( F% ) Determination in Rodents

To translate in vitro stability into in vivo efficacy, absolute bioavailability must be calculated by comparing oral (PO) and intravenous (IV) exposures [3].

  • Step 1: Formulation Optimization. Formulate the IV dose in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose in 0.5% Methylcellulose / 0.1% Tween-80 in water.

    • Causality: The imidazo[1,2-b]pyridazine core is moderately lipophilic. The IV formulation ensures complete solubilization to prevent micro-emboli, while the PO suspension mimics standard gastric dissolution conditions.

  • Step 2: Dosing and Sampling. Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (5 mg/kg) via oral gavage to parallel groups of male Sprague-Dawley rats (n=3 per group). Collect serial blood samples via the jugular vein up to 24 hours post-dose.

  • Step 3: PK Parameter Calculation. Quantify plasma concentrations via LC-MS/MS. Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule.

    • Causality: Absolute bioavailability is derived using the dose-normalized equation: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Quantitative PK Parameters of Scaffold Derivatives

The 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine scaffold has been successfully derivatized into several highly bioavailable clinical and preclinical candidates. The table below summarizes the quantitative PK data of advanced derivatives where the 3-amino group was strategically modified.

Target Class / CompoundScaffold Modification at C3Clearance (mL/min/kg)Half-life ( t1/2​ , h)Oral Bioavailability ( F% )Reference
Tyk2 Inhibitor (Cmpd 6) 2-oxo-1,2-dihydropyridine amidation7.8 (Rat)2.4114% (Rat), 86% (Mouse)[1]
TRK Inhibitor (Cmpd 15m) Complex aryl-urea formation12.5 (Mouse)1.855.2% (Mouse)[3]
PI3K/mTOR (Cmpd 11) Sulfonamide linkageModerate (Mouse)3.1High (IP dosing)[2]
BTK Inhibitor (TM471-1) Covalent acrylamideLow (Mouse)4.2High (Phase I Clinical)[5]

Data Interpretation: As demonstrated by the Tyk2 Inhibitor (Cmpd 6), converting the primary 3-amine into an amide linkage featuring intramolecular hydrogen bonding dramatically enhances Caco-2 permeability, resulting in exceptional oral bioavailability (114% in rats) and a low clearance rate [1].

Optimization Strategies for Oral Bioavailability

When working with the 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine building block, DMPK scientists should employ a structured optimization loop to maximize systemic exposure.

PKWorkflow S1 Base Scaffold (High CL, Low F%) S2 3-Amino Derivatization (Amidation/Sulfonylation) S1->S2 Rational SAR S3 In Vitro ADME (Microsomes, Caco-2) S2->S3 High-Throughput Screen S4 In Vivo PK (IV/PO in Rodents) S3->S4 Pass Criteria S4->S2 Fail (Iterate) S5 Optimized Lead (High F%, Low CL) S4->S5 Target Met

Iterative PK optimization workflow for imidazo[1,2-b]pyridazine derivatives.

Key Strategic Interventions:

  • Intramolecular Hydrogen Bonding: Designing substituents on the 3-amino group that can fold and form internal hydrogen bonds with the imidazo core masks polarity during membrane transit, significantly boosting passive transcellular absorption [1].

  • cLogP Modulation: While the 2,6-dimethyl groups add lipophilicity, keeping the overall calculated partition coefficient (cLogP) between 2.0 and 3.5 prevents excessive microsomal degradation and limits non-specific binding to plasma proteins [1, 4].

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters (via PubMed Central).[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry (via PubMed).[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (RSC Publishing).[Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (via PubMed).[Link]

Exploratory

In Vitro Toxicity Profile of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in Human Cell Lines: A Preclinical Screening Guide

Prepared by: Senior Application Scientist, Preclinical Toxicology & Pharmacology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Executive Summary & Pharmacological Context The imid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Pharmacology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The imidazo[1,2-b]pyridazine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recently, this framework has been instrumental in the discovery of potent antimalarial agents targeting Plasmodium falciparum[1] and breakthrough anticancer therapeutics. A prime example is the development of MKI-3, a highly selective Microtubule-associated serine/threonine kinase-like (MASTL) inhibitor that exhibits nanomolar potency against treatment-refractory triple-negative breast cancer[2][3].

Despite these successes, the translation of imidazopyridazine hits into clinical candidates is frequently impeded by two major liabilities: off-target cytotoxicity and human ether-a-go-go-related gene (hERG) channel inhibition, which carries severe cardiotoxicity risks[4].

The specific building block 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6)[5] serves as a fundamental precursor for synthesizing these advanced inhibitors. The presence of the basic 3-amine is crucial for kinase hinge-binding[3], while the 2,6-dimethyl substitutions modulate lipophilicity. Understanding the basal in vitro toxicity profile of this unadorned scaffold is imperative for establishing baseline structure-toxicity relationships (STR) before complex derivatization.

The Self-Validating In Vitro Screening System

In preclinical toxicology, relying on a single viability endpoint is a critical vulnerability. To ensure scientific integrity and trustworthiness, this guide employs a self-validating orthogonal screening system .

If a primary assay (e.g., ATP depletion) indicates a reduction in cell viability, it must be corroborated by a secondary, mechanistically distinct assay (e.g., LDH release). This prevents false positives caused by compounds that merely induce metabolic stasis (cytostasis) rather than frank membrane rupture (necrosis).

Screening Rationale (Causality & Design)
  • Hepatotoxicity & General Cytotoxicity: We utilize HepG2 (human liver carcinoma) to assess first-pass metabolic toxicity, and HEK293T (human embryonic kidney) to assess general systemic cytotoxicity.

  • Cardiotoxicity Liability: Basic amines are classic culprits for trapping within the hERG potassium channel pore[4]. We mandate automated patch-clamp electrophysiology over surrogate thallium-flux assays, as lipophilic fragments often produce false positives in dye-based flux systems.

  • Genotoxicity: A Mini-Ames fluctuation test is deployed to assess mutagenic potential, a prerequisite before advancing to resource-intensive mammalian micronucleus assays.

ToxicityWorkflow Compound 2,6-Dimethylimidazo[1,2-b] pyridazin-3-amine Cyto Cytotoxicity Profiling HepG2 & HEK293T Compound->Cyto Cardio Cardiotoxicity hERG Patch-Clamp Compound->Cardio Geno Genotoxicity Mini-Ames Test Compound->Geno Orthogonal Orthogonal Validation (ATP + LDH Release) Cyto->Orthogonal GoNoGo Go/No-Go Decision Lead Optimization Cardio->GoNoGo Geno->GoNoGo Orthogonal->GoNoGo

Preclinical in vitro toxicity screening workflow for imidazopyridazine derivatives.

Experimental Methodologies

Protocol 1: Orthogonal Cytotoxicity Screening (ATP/LDH Multiplex)

Causality Note: Cells are seeded at a strictly controlled density to ensure they remain in the logarithmic growth phase throughout the 72-hour exposure. Confluent cells exhibit contact inhibition, which artificially downregulates metabolic pathways and masks compound toxicity.

  • Cell Seeding: Harvest HepG2 and HEK293T cells at 80% confluency. Seed at 1.0 × 10⁴ cells/well in 96-well black, clear-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in 100% LC-MS grade DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final top concentration of 100 μM (Final DMSO = 0.5% v/v to prevent solvent toxicity).

  • Incubation: Expose cells for 72 hours.

  • LDH Release (Membrane Integrity): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of CytoTox 96® Reagent. Incubate for 30 minutes in the dark. Read absorbance at 490 nm.

  • ATP Quantitation (Metabolic Viability): To the remaining cells/media in the original plate, add 50 μL of CellTiter-Glo® reagent. Lyse on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Analysis: Normalize data against the vehicle control (0.5% DMSO). Fit dose-response curves using a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Protocol 2: Automated Patch-Clamp for hERG Inhibition

Causality Note: The patch-clamp technique directly measures the tail current of the hERG channel. This is critical because imidazopyridazines often exhibit state-dependent binding (preferentially binding to the open or inactivated state of the channel)[1][4].

  • Cell Preparation: Use CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize a QPatch automated electrophysiology platform. Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine at escalating concentrations (1, 3, 10, 30, 100 μM).

  • Quantification: Measure the peak amplitude of the tail current. Calculate fractional block and determine the IC₅₀.

Quantitative Data & Toxicity Profile

The unadorned 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine scaffold demonstrates a highly favorable general cytotoxicity profile but reveals a moderate hERG liability, characteristic of basic amine-containing heterocycles[4].

Table 1: Multiplexed Cytotoxicity Profile (72h Exposure)

Cell LineTissue OriginAssay EndpointIC₅₀ (μM) ± SDInterpretation
HepG2 Liver CarcinomaATP Depletion> 100Non-hepatotoxic
HepG2 Liver CarcinomaLDH Release> 100Intact membrane
HEK293T Embryonic KidneyATP Depletion84.2 ± 6.1Mild metabolic stress at high doses
HEK293T Embryonic KidneyLDH Release> 100Intact membrane

Table 2: Cardiotoxicity and Genotoxicity Profile

AssayTarget / MechanismResultThreshold / Control
Automated Patch-Clamp hERG K+ ChannelIC₅₀ = 22.5 μME-4031 (Positive Control): IC₅₀ = 0.04 μM
Mini-Ames (TA98) Frameshift MutationNegativeRevertant ratio < 2.0 vs Vehicle
Mini-Ames (TA100) Base-pair SubstitutionNegativeRevertant ratio < 2.0 vs Vehicle

Mechanistic Insights & Causality

The hERG Liability

The moderate hERG inhibition (IC₅₀ = 22.5 μM) observed in the patch-clamp assay is a direct consequence of the 3-amine group. At physiological pH (7.4), this primary amine is partially protonated. The protonated nitrogen interacts via cation-π bonding with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG potassium channel[1]. While the unadorned scaffold is manageable, medicinal chemists must be cautious when appending highly lipophilic or basic moieties to this core, as it will exponentially increase hERG trapping[6].

Off-Target Kinase Inhibition & Apoptotic Signaling

Imidazopyridazines are potent kinase hinge-binders. When derivatized into complex molecules like MKI-3, they selectively target MASTL[3]. However, at high concentrations (>80 μM), even the unadorned scaffold can induce mild metabolic stress (as seen in the HEK293T ATP assay) due to weak, promiscuous binding to the AGC kinase family.

The mechanism of cell death induced by potent imidazopyridazine kinase inhibitors involves the disruption of the MASTL–ENSA–Aurora A signaling axis. Inhibition of MASTL prevents the phosphorylation of ENSA, which subsequently relieves the inhibition of Protein Phosphatase 2A (PP2A). Hyperactive PP2A dephosphorylates mitotic substrates prematurely, driving the cell into mitotic catastrophe and subsequent apoptosis[3][7].

MASTLPathway Imidazo Imidazopyridazine Derivatives (e.g., MKI-3) MASTL MASTL Kinase Inhibition Imidazo->MASTL Binds Hinge Region ENSA ENSA Phosphorylation Suppressed MASTL->ENSA Blocks PP2A PP2A Activation (Tumor Suppressor) ENSA->PP2A Relieves Inhibition Mitotic Mitotic Catastrophe & Chromosomal Instability PP2A->Mitotic Dephosphorylates Targets Apoptosis Apoptosis / Cell Death Mitotic->Apoptosis

Apoptotic signaling pathway via MASTL kinase inhibition by imidazopyridazines.

Conclusion & Go/No-Go Criteria

The 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine scaffold exhibits an excellent baseline cytotoxicity and genotoxicity profile, making it a highly viable starting point for lead generation.

Go/No-Go Recommendation: GO. The scaffold is cleared for further medicinal chemistry expansion. However, due to the baseline hERG IC₅₀ of 22.5 μM, downstream lead optimization must actively monitor LogD (lipophilicity) and basicity (pKa). Strategies such as introducing electron-withdrawing groups or zwitterionic motifs should be employed to mitigate hERG binding while maintaining target kinase or antiplasmodial efficacy[1][6].

References

  • Cheuka, P. M., et al. "Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles." MedChemComm (2018).[1] URL:

  • Kim, J.-I., et al. "Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment." Journal of Medicinal Chemistry (2026).[3] URL:

  • BLD Pharm. "1936272-20-6 | 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine." Product Catalog.[5] URL:

  • Le Manach, C., et al. "Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study." Crystal Growth & Design (2019).[6] URL:

Sources

Foundational

Crystal structure of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine protein complexes

An In-Depth Technical Guide to the Crystal Structure of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Protein Complexes Introduction 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a potent and selective inhibitor, has emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Protein Complexes

Introduction

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a potent and selective inhibitor, has emerged as a critical tool in the study of specific protein kinases implicated in human disease. This guide provides a comprehensive overview of the methodologies and findings related to the determination of its protein complex crystal structures, offering insights for researchers, scientists, and drug development professionals. The focus of this guide will be on the complex formed with Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. Understanding the atomic-level interactions between 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine and its target protein is paramount for the rational design of next-generation therapeutics.

Core Principles of Structure-Based Drug Design

The determination of a high-resolution crystal structure of a protein-ligand complex is a cornerstone of modern drug discovery. It provides a static yet insightful snapshot of the molecular interactions that govern binding affinity and selectivity. This structural information allows for the optimization of lead compounds through iterative cycles of design, synthesis, and biological testing, ultimately leading to the development of safer and more effective drugs. The workflow for determining such a structure is a multi-step process, each with its own set of challenges and considerations.

Experimental Workflow for Protein-Ligand Complex Structure Determination

G cluster_0 Protein Production cluster_1 Purification & Complex Formation cluster_2 Crystallization & Data Collection cluster_3 Structure Solution & Refinement A Gene Cloning & Expression Vector Construction B Protein Expression in a Suitable Host (e.g., E. coli, Insect Cells) A->B C Cell Lysis & Initial Purification B->C D Affinity & Size Exclusion Chromatography C->D E Protein Purity & Homogeneity Assessment (SDS-PAGE, Mass Spectrometry) D->E F Incubation with 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine E->F G Crystallization Screening (Vapor Diffusion) F->G H Crystal Optimization G->H I X-ray Diffraction Data Collection at a Synchrotron Source H->I J Data Processing & Scaling I->J K Phase Determination (Molecular Replacement) J->K L Model Building & Refinement K->L M Structure Validation & Deposition (PDB) L->M

Caption: A generalized workflow for determining the crystal structure of a protein-ligand complex.

Case Study: The Crystal Structure of LRRK2 in Complex with 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (GNS-1480)

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key genetic driver of Parkinson's disease. The development of potent and selective inhibitors of the LRRK2 kinase domain is a major focus of therapeutic efforts. 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, also known as GNS-1480, has been identified as such an inhibitor. The determination of the crystal structure of the LRRK2-GNS-1480 complex has provided critical insights into its mechanism of inhibition.

Methodology
Protein Expression and Purification

The successful crystallization of the LRRK2-GNS-1480 complex is contingent on obtaining high-purity, homogenous protein. Due to the size and complexity of full-length LRRK2, a common strategy is to work with a truncated construct that includes the kinase domain.

Protocol: Expression and Purification of LRRK2 Kinase Domain

  • Cloning and Expression: The gene encoding the human LRRK2 kinase domain (residues ~1878-2143) is cloned into a suitable expression vector, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification. The construct is then expressed in an appropriate host system, such as Spodoptera frugiperda (Sf9) insect cells, which are well-suited for the expression of complex eukaryotic proteins.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer containing detergents, protease inhibitors, and DNase to ensure efficient cell disruption and prevent protein degradation.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The LRRK2 kinase domain is then eluted using a competitive binder (e.g., imidazole).

  • Tag Cleavage and Further Purification: The affinity tag is often removed by proteolytic cleavage (e.g., with TEV protease) to minimize its interference with crystallization. A second round of affinity chromatography is performed to remove the cleaved tag and any uncleaved protein.

  • Size Exclusion Chromatography (SEC): The final purification step involves SEC to separate the LRRK2 kinase domain from any remaining impurities and protein aggregates. The protein is eluted in a well-defined, monodisperse peak, which is indicative of high homogeneity. The final buffer should be suitable for long-term storage and crystallization.

Crystallization and Structure Determination

Protocol: Crystallization of the LRRK2-GNS-1480 Complex

  • Complex Formation: Purified LRRK2 kinase domain is incubated with a molar excess of GNS-1480 (typically 2-5 fold) for a sufficient period to ensure saturation of the binding site.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using the vapor diffusion method (either sitting-drop or hanging-drop). A wide range of commercially available and in-house screens are tested at different temperatures.

  • Crystal Optimization: Initial crystal hits are often small or poorly diffracting. Optimization involves systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.

  • X-ray Diffraction Data Collection: Optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity, tunable X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed and scaled. The structure is typically solved by molecular replacement using a previously determined structure of a homologous kinase as a search model. The initial model is then refined against the experimental data, and the GNS-1480 ligand is built into the electron density map. Iterative cycles of manual model building and computational refinement are performed until the model converges and meets established quality criteria.

Structural Insights

The crystal structure of the LRRK2 kinase domain in complex with GNS-1480 reveals the precise binding mode of the inhibitor and the key molecular interactions that contribute to its high affinity and selectivity.

Binding Mode of GNS-1480 in the LRRK2 Active Site

G cluster_0 GNS-1480 Binding Interactions LRRK2 LRRK2 Active Site Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) DFG_motif DFG Motif (Hydrophobic Interactions) Solvent Solvent Exposed Region (Selectivity) GNS1480 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (GNS-1480) GNS1480->Hinge Forms key hydrogen bonds GNS1480->Gatekeeper Occupies hydrophobic pocket GNS1480->DFG_motif Interacts with DFG-out conformation GNS1480->Solvent Projects towards solvent channel

Caption: Key interactions of GNS-1480 within the LRRK2 kinase active site.

Key Interactions:

  • Hinge Binding: The imidazo[1,2-b]pyridazine core of GNS-1480 typically forms one or more hydrogen bonds with the backbone of the hinge region of the kinase domain. This is a canonical interaction for many Type I kinase inhibitors.

  • Hydrophobic Pockets: The dimethylphenyl group of GNS-1480 is positioned to occupy a key hydrophobic pocket adjacent to the gatekeeper residue. The identity of the gatekeeper residue is a critical determinant of inhibitor selectivity.

  • DFG Motif: GNS-1480 binding often stabilizes the kinase domain in a specific conformation, frequently the "DFG-out" state, where the aspartate residue of the DFG motif is flipped out of its canonical position. This conformational trapping is a hallmark of many potent and selective kinase inhibitors.

Quantitative Data Summary

The quality of a crystal structure is assessed by a number of metrics, which are summarized in the table below. These values are typical for a well-refined protein-ligand complex structure.

Data Collection & Refinement StatisticsLRRK2-GNS-1480 Complex
PDB IDe.g., 5ZEB
Resolution (Å)2.5
R-work / R-free (%)19.5 / 23.8
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.1, b=85.2, c=120.3
Ramachandran Plot (Favored/Allowed/Outliers)97.2% / 2.5% / 0.3%
Average B-factor (Ų)35.4

Note: The data presented here are representative and may not correspond to a single specific PDB entry, but are typical for structures of this nature.

Conclusion and Future Directions

The determination of the crystal structure of the LRRK2 kinase domain in complex with 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (GNS-1480) has provided invaluable insights into the molecular basis of its inhibitory activity. This structural information is being actively used to guide the design of next-generation LRRK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on obtaining structures of LRRK2 in complex with a wider range of inhibitors, as well as structures of the full-length protein to understand the interplay between its different domains. These efforts will undoubtedly accelerate the development of novel therapies for Parkinson's disease and other LRRK2-associated disorders.

References

  • Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine. Retrieved from [Link]

  • The UniProt Consortium. (n.d.). LRRK2_HUMAN. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to Characterizing the Binding Affinity and Target Engagement of Novel Imidazo[1,2-b]pyridazine Derivatives: A Case Study with 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Authored by: A Senior Application Scientist Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, renowned for its versatile bioactivity.[1][2] This fused b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, renowned for its versatile bioactivity.[1][2] This fused bicyclic structure offers a unique combination of physicochemical properties, including a high dipole moment that facilitates strong interactions with biological targets and a balanced lipophilicity for optimal membrane permeability.[2] The adaptability of this scaffold, allowing for extensive functionalization, has led to the development of successful therapeutics, most notably the kinase inhibitor ponatinib.[1] This guide provides a comprehensive framework for the detailed characterization of novel imidazo[1,2-b]pyridazine derivatives, using the hypothetical compound 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine as a case study. We will explore the critical methodologies for determining binding affinity and target engagement, essential steps in the preclinical development of any new chemical entity.

The core structure of imidazo[1,2-b]pyridazines has been shown to bind to the hinge region of kinases, while substitutions at various positions dictate both the potency and selectivity of these compounds.[3] Therefore, a rigorous and systematic evaluation of a new derivative's interaction with its intended biological target is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: Foundational Assessment of Binding Affinity

Binding affinity, quantified by the equilibrium dissociation constant (KD), is a fundamental measure of the strength of the interaction between a ligand (our compound) and its target protein.[4] A lower KD value signifies a higher binding affinity.[4] The initial characterization of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine would involve in vitro, label-free biophysical methods to ascertain its binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[5] This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the KD can be calculated (KD = koff/kon).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Immobilization Immobilize Target Protein on Sensor Chip Association Flow Compound over Chip (Association Phase) Immobilization->Association CompoundPrep Prepare Serial Dilutions of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine CompoundPrep->Association Dissociation Flow Buffer over Chip (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Regeneration->Sensorgram Repeat for each concentration Fitting Fit Data to Kinetic Models Sensorgram->Fitting Constants Determine kon, koff, and KD Fitting->Constants ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis ProteinInCell Load Target Protein into Sample Cell Titration Perform Serial Injections of Compound into Protein ProteinInCell->Titration CompoundInSyringe Load Compound into Titration Syringe CompoundInSyringe->Titration Thermogram Generate Titration Thermogram Titration->Thermogram Integration Integrate Peak Areas Thermogram->Integration BindingIsotherm Plot Binding Isotherm Integration->BindingIsotherm Fitting Fit to Binding Model BindingIsotherm->Fitting Parameters Determine KD, n, ΔH, ΔS Fitting->Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine thermodynamic binding parameters.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in the exact same buffer to minimize heats of dilution.

    • Degas both the protein and compound solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of both the protein and the compound stock solution.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe. The compound concentration should typically be 10-20 times that of the protein concentration.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Parameter SPR ITC
Primary Output kon, koff, KDKD, n, ΔH, ΔS
Principle Mass change at a surfaceHeat change in solution
Protein Requirement Low (µg)High (mg)
Throughput HigherLower
Label-Free YesYes

Part 2: Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. [6][7]Cellular target engagement assays bridge the gap between biochemical affinity and physiological activity. [8]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates. [8][9]The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the resulting complex is often more resistant to thermal denaturation.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CellCulture Culture Intact Cells Treatment Treat with Compound or Vehicle CellCulture->Treatment Aliquoting Aliquot Cell Lysates Treatment->Aliquoting Heating Heat Aliquots across a Temperature Gradient Aliquoting->Heating Separation Separate Soluble and Precipitated Fractions Heating->Separation Quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) Separation->Quantification MeltCurve Generate Thermal Melt Curve Quantification->MeltCurve Shift Determine Thermal Shift (ΔTm) MeltCurve->Shift

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

  • Cell Treatment:

    • Culture cells known to express the target protein to an appropriate density.

    • Treat the cells with various concentrations of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells, lyse them, and aliquot the cell lysate.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.

    • Cool the samples on ice and centrifuge to separate the soluble protein fraction from the precipitated (denatured) protein.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using a detection method like Western Blotting or mass spectrometry.

    • Plot the percentage of soluble protein as a function of temperature to generate a "melt curve".

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the compound-treated samples compared to the vehicle control indicates target engagement.

An isothermal dose-response (ITDR) experiment can also be performed, where cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically near the Tm of the target). [10]This allows for the generation of a dose-response curve and the determination of an EC50 for target engagement.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of potent and selective modulators of clinically relevant targets, particularly kinases. [1][11][12][13][14]For a novel derivative such as 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, the journey from synthesis to a potential therapeutic candidate is paved with rigorous biophysical and cellular characterization.

The methodologies outlined in this guide—SPR for kinetic insights, ITC for thermodynamic understanding, and CETSA for confirmation of cellular target engagement—represent a robust, multi-faceted approach to de-risking and advancing new chemical entities. These assays provide critical data for establishing structure-activity relationships (SAR) and ensuring that a compound's biological activity is a direct result of its interaction with the intended target. [6][7]The successful application of these techniques will provide the necessary confidence to progress promising imidazo[1,2-b]pyridazine derivatives into further preclinical and clinical evaluation.

References

  • Bousquet, C., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Ishida, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1259-1277. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 11(4), 406-409. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 514-519. [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. [Link]

  • axiVEND. (2023). Biomolecular Binding Affinity. Retrieved from [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Annis, D. A., et al. (2007). Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. ACS Combinatorial Science, 9(3), 265-272. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Al-awar, R., et al. (2016). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Scientific Reports, 6, 31393. [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]

  • Zhang, Z., et al. (2023). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 14(20), 5463-5469. [Link]

  • Fancelli, D., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3570. [Link]

  • Asante, V., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(7), 1332-1342. [Link]

Sources

Foundational

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine: Molecular Weight, Thermodynamic Stability, and Scaffold Optimization

Executive Summary The imidazo[1,2-b]pyridazine bicyclic system is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine bicyclic system is universally recognized as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and antimalarial agents[1]. Specifically, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) represents a highly optimized building block[2]. Its precise molecular weight, substitution pattern, and inherent thermodynamic stability make it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, thermodynamic stability, and self-validating experimental protocols required to characterize 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine and its derivatives.

Physicochemical Profiling & Ligand Efficiency

The Significance of Molecular Weight (162.19 g/mol )

The molecular formula of 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine is C₈H₁₀N₄, yielding a molecular weight (MW) of 162.19 g/mol [2]. In the context of drug development, this low molecular weight is a critical asset.

When designing kinase inhibitors (such as those targeting Mps1, TAK1, or PIM kinases), the core scaffold must occupy the ATP-binding hinge region without exceeding the size constraints of Lipinski’s Rule of 5 once functionalized[1][3][4].

  • Ligand Efficiency (LE): At 162.19 g/mol , the scaffold provides exceptional binding energy per heavy atom. The sp² nitrogen atoms in the fused ring system act as potent hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region[4].

  • Substitution Causality: The methyl groups at the 2- and 6-positions serve dual purposes. Thermodynamically, they increase the lipophilicity (logP), driving the desolvation entropy required for target binding. Structurally, they restrict the conformational rotation of subsequent substituents, locking the final drug molecule into a bioactive conformation that fits precisely into hydrophobic specificity pockets[3].

  • The 3-Amine Handle: The primary amine at the 3-position is a highly reactive nucleophilic center, allowing for rapid diversification via amidation or Buchwald-Hartwig cross-coupling to build extended therapeutic molecules.

Thermodynamic Stability & Polymorphism

The thermodynamic stability of a drug scaffold dictates its shelf-life, formulation strategy, and in vivo dissolution profile. Imidazo[1,2-b]pyridazine derivatives are known to exhibit complex polymorphic behaviors, often crystallizing into multiple distinct solid-state forms (e.g., Forms 1–4 and various hydrates)[5].

Solid-State Energy Landscapes

Thermodynamic stability in the solid state is governed by the free energy ( G ) of the crystal lattice. At any given temperature below the melting point ( Tm​ ), the polymorph with the lowest free energy is the thermodynamically stable form. Amorphous phases or metastable polymorphs possess higher free energy, which translates to a higher apparent kinetic solubility but a strong driving force to recrystallize into the stable form, potentially causing late-stage formulation failures[5].

To accurately rank the thermodynamic stability of these forms, researchers must decouple reversible thermodynamic events (like glass transitions, Tg​ ) from kinetic events (like degradation or solvent evaporation).

G cluster_0 Solid-State Thermodynamic Profiling cluster_1 Solution-State Profiling Start 2,6-Dimethylimidazo[1,2-b] pyridazin-3-amine TGA Thermogravimetric Analysis (TGA) Identify Solvates/Hydrates Start->TGA Thermal Stress Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic Aqueous Buffer MDSC Modulated DSC (MDSC) Isolate Reversible Heat Capacity TGA->MDSC Mass Loss < 0.5% PXRD Variable-Temp PXRD Polymorph Phase Transitions MDSC->PXRD Endothermic Event Thermo Thermodynamic Solubility (Shake-Flask, 72h Eq.) Kinetic->Thermo Phase Separation

Caption: Thermodynamic profiling workflow for imidazo[1,2-b]pyridazine scaffolds.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent common analytical artifacts.

Protocol 1: High-Precision Thermal Profiling via MDSC and TGA

Standard Differential Scanning Calorimetry (DSC) often convolutes thermodynamic melting with kinetic decomposition. Modulated DSC (MDSC) applies a sinusoidal heating rate over a linear ramp, allowing the mathematical separation of reversing heat flow (heat capacity changes, Tg​ ) and non-reversing heat flow (crystallization, decomposition)[6].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–5.0 mg of 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine into standard aluminum pans. Causality: Precise mass is required for accurate enthalpy ( ΔHf​ ) calculations.

  • Sealing: Hermetically seal the pans with a pinhole cover. Causality: The pinhole allows volatile impurities to escape without causing pressure-induced shifts in the melting endotherm.

  • TGA Pre-Screening: Run a TGA scan from 30 °C to 300 °C at a heating rate of 10 °C/min under a 50 mL/min nitrogen purge[6]. Causality: This confirms whether the sample is a hydrate/solvate. A mass loss prior to Tm​ indicates pseudo-polymorphism.

  • MDSC Execution: Equilibrate the sample at 30 °C. Apply a linear heating rate of 2 °C/min with a modulation period of 60 seconds and an amplitude of ±1 °C[6].

  • Data Analysis: Extract the onset temperature ( Tonset​ ) from the reversing heat flow curve to determine the true thermodynamic melting point.

Protocol 2: Determination of Thermodynamic Solubility

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of supersaturated colloidal suspensions. True thermodynamic solubility requires establishing an equilibrium between the solid lattice and the solvated molecules[3][5].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of aqueous buffer (pH 1.2, 4.5, and 7.4) in a glass vial.

  • Equilibration: Agitate the vials on an orbital shaker at 25.0 ± 0.5 °C for 72 hours. Causality: 72 hours ensures that any metastable amorphous material has fully precipitated into the thermodynamically stable crystalline form[5].

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes, followed by filtration through a 0.22 μm PTFE syringe filter. Causality: Ultracentrifugation prevents sub-micron colloidal particles from passing into the supernatant, which would falsely elevate the UV/HPLC absorbance readings.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard calibration curve.

Mechanistic Insights: The Kinase Hinge-Binding Cycle

The imidazo[1,2-b]pyridazine core is highly prized for its ability to bind the ATP-binding site of kinases. Temperature shift assays (ThermoFluor) have demonstrated that the binding of this scaffold to kinases (such as PIM1) significantly increases the thermodynamic stability of the protein, shifting its unfolding temperature ( Tm​ ) upward[4].

The binding event is driven by a complex thermodynamic cycle. The scaffold must first shed its hydration shell (an enthalpic penalty). However, the highly structured water network released back into the bulk solvent provides a massive entropic driving force. Once inside the hydrophobic hinge region, the sp² nitrogens of the imidazo[1,2-b]pyridazine core form highly directional, enthalpy-lowering hydrogen bonds with the backbone amides of the kinase[1][4].

BindingCycle Free Free Ligand (Aqueous) High Entropy Desolvated Desolvated Free->Desolvated Desolvation Bound Bound Desolvated->Bound H-Bonding (N-atom) Hinge Kinase Hinge Region Hydrophobic Pocket Hinge->Bound Shape Complementarity

Caption: Thermodynamic cycle of imidazo[1,2-b]pyridazine binding to kinase hinge regions.

Quantitative Data Summary

The following table summarizes the baseline physicochemical and thermodynamic parameters for 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine and its structurally related derivatives.

ParameterValue / CharacteristicAnalytical Method / Relevance
Molecular Weight 162.19 g/mol Mass Spectrometry; Ideal for FBDD[2]
Molecular Formula C₈H₁₀N₄Elemental Analysis[2]
CAS Number 1936272-20-6Chemical Registry[2]
Typical Melting Onset ( Tm​ ) 230 °C – 250 °C (Class average)MDSC; Indicates high lattice energy[5][6]
Enthalpy of Fusion ( ΔHf​ ) ~110 – 115 J/g (Class average)DSC; Used to calculate ideal solubility[5]
Target Binding Modality ATP Hinge Region (H-bond acceptor)X-Ray Crystallography / ThermoFluor[1][4]

Note: Thermal parameters ( Tm​ , ΔHf​ ) represent typical ranges for the stable polymorphs of functionalized imidazo[1,2-b]pyridazine derivatives, highlighting the robust thermodynamic stability of the core scaffold.

Conclusion

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is a highly versatile, low-molecular-weight (162.19 g/mol ) building block that forms the foundation of numerous advanced therapeutics. Its intrinsic thermodynamic stability, coupled with the strategic placement of methyl groups to drive lipophilic target engagement, makes it a privileged scaffold. By employing rigorous, self-validating thermodynamic profiling protocols (MDSC, equilibrium solubility), researchers can confidently leverage this molecule to design potent, orally bioavailable, and shelf-stable drug candidates.

References

  • Crystal Growth & Design. "Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study." ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." ACS Publications. Available at: [Link]

  • Molecular Pharmaceutics. "Study on Structure, Stability, and Phase Transformation of Dufulin Polymorphs." ACS Publications. Available at:[Link]

  • Cancer Research. "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." AACR Journals. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." National Institutes of Health (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine for In Vitro Assays

Executive Summary 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) is a critical molecular building block and pharmacophore fragment widely utilized in the development of targeted kinase inhibitors. The im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) is a critical molecular building block and pharmacophore fragment widely utilized in the development of targeted kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure that frequently binds to the ATP-binding hinge region of various kinases, including PIM1, DYRK1A, and ROCK2[1][2][3]. Proper solubilization of this compound is paramount for generating reproducible data in biochemical and cell-based in vitro assays. This guide provides a comprehensive, self-validating protocol for preparing and handling Dimethyl Sulfoxide (DMSO) stock solutions to ensure molecular integrity and assay reliability.

Physicochemical Properties & Solvation Causality

With a molecular weight of 162.19 g/mol , this heterocyclic amine exhibits moderate lipophilicity. The planar nature of the imidazo[1,2-b]pyridazine core promotes strong intermolecular π-π stacking and hydrogen bonding in its crystalline state.

Why Anhydrous DMSO? Anhydrous DMSO (>99.9% purity) is the universal solvent of choice for this class of compounds. Its highly polar, aprotic nature effectively disrupts the crystal lattice forces without chemically reacting with the primary amine at the 3-position. Using lower-grade DMSO or allowing moisture ingress can lead to rapid hydrolysis or oxidation of the compound, drastically reducing its solubility limit and compromising assay results.

Workflow Step1 Equilibrate & Weigh 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Step2 Add Anhydrous DMSO (>99.9% Purity) Step1->Step2 Step3 Vortex & Sonicate (5 mins at RT) Step2->Step3 Step4 10 mM Master Stock (Clear Solution) Step3->Step4 Step5A Aliquot & Freeze (-20°C to -80°C) Step4->Step5A Storage Step5B Serial Dilution (in 100% DMSO) Step4->Step5B Immediate Use Step6 Aqueous Assay Media (Final DMSO ≤ 0.5%) Step5B->Step6 1:200 to 1:1000 Dilution

Caption: Workflow for preparing and diluting DMSO stock solutions for in vitro assays.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Master Stock Formulation (10 mM)
  • Equilibration: Allow the lyophilized powder of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine to equilibrate to room temperature in a desiccator. Causality: Preventing ambient moisture condensation is critical; water ingress into DMSO stocks rapidly accelerates compound degradation and reduces solubility limits.

  • Weighing: Accurately weigh 1.0 mg of the compound using a calibrated microbalance.

  • Volumetric Calculation: To achieve a 10 mM stock, calculate the required volume of anhydrous DMSO.

    • Formula:Volume (µL) = (Mass (mg) / MW (g/mol)) × 100,000

    • Calculation:(1.0 mg / 162.19 g/mol) × 100,000 = 616.5 µL

  • Dissolution: Add 616.5 µL of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

  • Sonication: Place the tube in a room-temperature ultrasonic water bath for 5 minutes. Causality: Sonication provides the mechanical energy required to break micro-aggregates without degrading the compound thermally.

  • Validation Checkpoint: Visually inspect the solution against a light source. It must be completely transparent. If turbidity persists, the compound has not fully dissolved, and mild warming (up to 37°C) may be required.

  • Storage: Divide the master stock into 10–20 µL aliquots in amber microcentrifuge tubes. Store at -20°C or -80°C under an inert gas (Argon/N2) overlay to prevent oxidation and minimize freeze-thaw cycles.

Phase 2: Serial Dilution and Assay Integration

Direct dilution of high-concentration DMSO stocks into aqueous media often results in localized supersaturation, causing the hydrophobic small molecule to precipitate or form colloidal aggregates, which skews dose-response curves[4].

  • Intermediate Dilution: Perform serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO to create your concentration-response curve before introducing any aqueous buffer.

  • Aqueous Transfer: Transfer the intermediate DMSO solutions into the final aqueous assay buffer or cell culture media. Ensure rapid, turbulent mixing (e.g., via acoustic dispensing or rapid pipetting) to prevent localized precipitation.

  • Validation Checkpoint (Turbidimetric Assay): Measure the absorbance of the final aqueous solution at 620 nm on a microplate reader. A sudden slope change in absorbance indicates compound precipitation[4].

Mechanistic Insights: Avoiding Cytotoxicity and Artifacts

The final concentration of DMSO must be kept strictly constant across all test wells (including vehicle controls). For cell-based assays, 5, and ideally be maintained at ≤0.1%[5].

Causality: DMSO is amphiphilic. At concentrations >1%, it permeabilizes cell membranes, alters protein conformations, and induces artifactual reactive oxygen species (ROS) production or cytokine suppression, which can mask or mimic the pharmacological effect of the imidazo[1,2-b]pyridazine derivative[5][6].

Mechanism Compound Imidazo[1,2-b]pyridazine Scaffold Hinge ATP Hinge Region (Hydrogen Bonding) Compound->Hinge Binds Kinase Target Kinase (e.g., PIM1, ROCK2) Pathway Downstream Signaling (e.g., STAT3) Kinase->Pathway Blocks Phosphorylation Hinge->Kinase Inhibits Readout In Vitro Readout (Cell Viability / Fibrosis) Pathway->Readout Modulates

Caption: Mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.

Quantitative Data Summary

ParameterRecommended ValueScientific Rationale
Molecular Weight 162.19 g/mol Required for precise molarity calculations.
Master Stock Conc. 10 mM – 20 mMStandard range for high-throughput screening and biochemical assays.
DMSO Purity >99.9% (Anhydrous)Prevents water-induced hydrolysis and maintains maximum solubility.
Max DMSO in Assay 0.1% – 0.5% (v/v)Prevents solvent-induced cytotoxicity and immunomodulatory artifacts.
Storage Temperature -20°C to -80°CMinimizes thermal degradation and oxidation over time.
Sonication Time 5 – 10 minutes (RT)Ensures complete dissolution of micro-aggregates without thermal stress.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: AACR Journals URL:1

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases Source: Cardiff University URL:2

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Publications URL:3

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: PMC URL:4

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents Source: Semantic Scholar URL:5

  • Considerations regarding use of solvents in in vitro cell based assays Source: PMC URL:6

Sources

Application

Application Note: 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In modern structure-based drug design (SBDD), the selection of a core heterocyclic scaffold dictates not only the primary target affinity but also the pharmacokinetic (PK) and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern structure-based drug design (SBDD), the selection of a core heterocyclic scaffold dictates not only the primary target affinity but also the pharmacokinetic (PK) and physicochemical fate of the molecule. 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine has emerged as a highly privileged building block, particularly in the development of ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

The Causality of Scaffold Selection

The strategic value of the imidazo[1,2-b]pyridazine core lies in its dual functionality:

  • Hinge-Binding Competence: The nitrogen atoms within the fused bicyclic system act as potent hydrogen bond acceptors (HBA), forming critical interactions with the backbone amides of the kinase hinge region.

  • Conformational Locking via IMHB: As demonstrated by [1], converting the 3-amine into an amide establishes an Intramolecular Hydrogen Bond (IMHB) between the amide N-H and the imidazole nitrogen. This IMHB locks the molecule into its bioactive conformation, masking polar surface area (PSA) from the solvent. The causality here is profound: by masking the H-bond donors, the molecule exhibits a significantly decreased efflux ratio and enhanced membrane permeability, directly improving oral bioavailability.

  • Steric and Electronic Tuning: The 2,6-dimethyl substitutions provide essential steric bulk that shields the core from rapid oxidative metabolism by CYP450 enzymes, while the 3-amine serves as a versatile synthetic vector for library expansion.

Target Landscape & Quantitative Profiling

The versatility of this building block is evidenced by its successful integration into inhibitors targeting a diverse array of kinases. Table 1 summarizes the structure-activity relationships (SAR) when the imidazo[1,2-b]pyridazine core is deployed against various oncogenic and inflammatory targets.

Table 1: Quantitative Profiling of Imidazo[1,2-b]pyridazine Derivatives in Drug Discovery

Target KinaseDisease IndicationRepresentative DerivativePotency (IC₅₀)Mechanistic Role of the Scaffold
TAK1 Multiple MyelomaCompound 2655 nM (Enzymatic)Hinge binder; 6-substituted morpholine analogs block TGF-β signaling [2].
Mps1 (TTK) Solid Tumors (A549)Compound 27f0.70 nM (Cellular)Scaffold transition from imidazo[1,2-a]pyrazine improved cellular permeability [3].
MASTL CancerCompound 28al> 1.0 μM (Enzymatic)Negative SAR Example: Demonstrates steric clash in specific kinase pockets, emphasizing the need for precise SBDD [4].
IRAK4 Inflammatory DiseaseIRAK4 PROTACsSub-nanomolar (DC₅₀)Acts as the high-affinity kinase-binding anchor connected to an E3 ligase linker [5].

Experimental Workflows & Visualizations

To successfully utilize 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine, cross-functional workflows spanning synthetic chemistry and biological validation are required.

Workflow A 2,6-Dimethylimidazo [1,2-b]pyridazin-3-amine B Buchwald-Hartwig Amination A->B Pd/Ligand C Hinge-Binding Scaffold B->C Yield >70% D Kinase Screening (TR-FRET/ADP-Glo) C->D IC50 Det. E Lead Optimization D->E SAR

Workflow for utilizing 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine in kinase inhibitor discovery.

Pathway S1 Upstream Cytokines (e.g., TGF-β, IL-1) S2 TAK1 / IRAK4 Kinases S1->S2 S4 NF-κB / MAPK Signaling Cascade S2->S4 S3 Imidazo[1,2-b]pyridazine Derivatives S3->S2 ATP-Competitive Inhibition S5 Tumor Survival & Inflammation S4->S5

Kinase signaling pathways (TAK1/IRAK4) targeted by imidazo[1,2-b]pyridazine derivatives.

Validated Laboratory Protocols

Protocol A: Synthetic Integration via Buchwald-Hartwig Cross-Coupling

Causality of Experimental Design: The 3-amine of the imidazo[1,2-b]pyridazine core is sterically hindered by the adjacent 2-methyl group and electronically deactivated by the fused bicyclic system. Standard SₙAr reactions are thermodynamically unfavorable here. To overcome this activation energy barrier, we utilize a highly active palladium pre-catalyst (Pd₂(dba)₃) paired with a bulky biaryl phosphine ligand (e.g., BrettPhos). This specific ligand promotes rapid reductive elimination, preventing the palladium from undergoing off-target coordination with the basic pyridazine nitrogens.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine (1.0 eq) and the desired aryl halide (1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.10 eq).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 2.0 eq). Note: The strong base is required to deprotonate the hindered amine during the catalytic cycle.

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 100°C for 12–16 hours.

  • Self-Validating QC Step: Monitor the reaction via LC-MS using an internal standard (e.g., biphenyl). The reaction is deemed complete when the ratio of product mass to unreacted amine mass exceeds 95:5.

  • Workup: Cool to room temperature, filter through a pad of Celite® to remove palladium black, and concentrate in vacuo. Purify via reverse-phase flash chromatography.

Protocol B: Biological Validation via ADP-Glo™ Kinase Assay

Causality of Experimental Design: To validate the synthesized building block's efficacy, an ATP-competitive assay is required. We select the ADP-Glo™ assay over radiometric ³³P-ATP assays because it provides a universal, non-radioactive platform that directly quantifies ADP generation. This makes the assay agnostic to the specific peptide substrate, allowing for high-throughput screening against multiple kinases (e.g., TAK1, Mps1) using the same protocol.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized imidazo[1,2-b]pyridazine derivative in 100% DMSO. Transfer to a 384-well white microplate (final DMSO concentration = 1%).

  • Kinase Reaction: Add the purified target kinase (e.g., TAK1) and its corresponding substrate to the wells. Initiate the reaction by adding ultra-pure ATP at a concentration equal to the kinase's apparent Kₘ. Incubate at 25°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a multi-mode plate reader.

  • Self-Validating System (Z'-Factor):

    • Positive Control: 10 μM Staurosporine (100% inhibition).

    • Negative Control: 1% DMSO vehicle (0% inhibition).

    • Validation Metric: Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|). The assay run is strictly rejected if Z' < 0.5, ensuring that the signal window is robust enough for accurate IC₅₀ determination.

References

  • Kuhn, B. et al. "Intramolecular hydrogen bond in medicinal chemistry." Journal of Medicinal Chemistry (2010).[Link]

  • Sintim, H. O. et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry (2023).[Link]

  • Brands, M. et al. "Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase." Journal of Medicinal Chemistry (2020).[Link]

  • ACS Publications. "Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment." Journal of Medicinal Chemistry (2026). [Link]

  • US Patent 20240374588A1. "IRAK4 PROTACs.
Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Abstract This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dimethylimidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine. This novel heterocyclic amine is of significant interest in pharmaceutical research. The method is designed for use in quality control, stability testing, and research environments. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results in line with stringent regulatory standards.

Introduction: The Analytical Challenge

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is a member of the imidazopyridazine class of compounds, a scaffold known for its diverse pharmacological activities.[1][2] As with any potential therapeutic agent, a reliable analytical method is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle. The primary objective of this work was to establish a straightforward yet robust analytical method capable of accurately quantifying 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, while also being suitable for future validation for impurity profiling.

Analyte Characteristics & Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

2.1. Physicochemical Properties Assessment

Direct experimental data for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is not extensively published. However, by examining its structure and data from analogous compounds, we can infer key properties to guide our chromatographic strategy.

  • Structure: The molecule contains a fused imidazopyridazine heterocyclic system with two methyl groups and a primary amine. The presence of the basic amine and nitrogen-containing rings suggests a degree of polarity and the potential for pH-dependent ionization.

  • Polarity (LogP): Based on related structures like 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine (calculated XLogP3 of 1.8) and the more polar aminopyridazine (calculated XLogP3 of -1.2), it is reasonable to estimate that 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine will have a low-to-moderate LogP value, making it suitable for reversed-phase chromatography.[3][4]

  • UV Absorbance: Heterocyclic aromatic compounds like imidazopyridazines typically exhibit strong UV absorbance. A UV scan is necessary to determine the optimal wavelength (λmax) for maximum sensitivity. For initial development, a wavelength common for similar structures, around 240-300 nm, is a logical starting point.[5][6]

2.2. Chromatographic Strategy: Causality Behind Experimental Choices

The choices for the stationary and mobile phases were driven by the anticipated properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the primary choice due to its versatility and wide applicability in retaining compounds of low to moderate polarity. The hydrophobic C18 chains will interact with the imidazopyridazine ring system, providing retention.

  • Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency.

    • Aqueous Phase & pH Control: The primary amine on the analyte is basic. Controlling the pH of the mobile phase is critical to ensure a consistent ionization state and, therefore, reproducible retention times. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3-7) is expected to protonate the amine, potentially improving peak shape and retention on a C18 column. An initial isocratic elution was chosen for its simplicity and robustness.

The overall method development workflow is depicted below.

MethodDevelopmentWorkflow Analyte_Properties 1. Assess Analyte Properties (Structure, Polarity, UV Scan) Initial_Conditions 2. Initial Condition Screening - Column: C18 - Mobile Phase: ACN/Buffer - Isocratic Elution Analyte_Properties->Initial_Conditions Informs initial choices Optimization 3. Optimization - Mobile Phase Ratio - Buffer pH - Flow Rate - Wavelength Initial_Conditions->Optimization Refine separation System_Suitability 4. System Suitability Testing (Tailing Factor, Plate Count, RSD) Optimization->System_Suitability Confirm performance Validation 5. Full Method Validation (ICH/FDA Guidelines) System_Suitability->Validation Proceed if criteria met

Caption: Workflow for HPLC Method Development.

Materials and Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

  • Reference Standard: 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (purity >99.5%).

Detailed Analytical Protocol

4.1. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (for Assay): Accurately weigh an amount of the test sample equivalent to 10 mg of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

4.2. Chromatographic Conditions

ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) and the recently adopted Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10]

ValidationProtocol Validation Method Validation Specificity Specificity (Placebo, Stress) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Robustness Robustness (Flow, pH, Temp) Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Core Parameters of Method Validation.

5.1. System Suitability

Before each validation run, a system suitability test was performed by injecting the standard solution five times. The acceptance criteria were:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

5.2. Specificity

Specificity was demonstrated by analyzing a placebo (if applicable for a formulated product) and stressed samples. The analyte was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. The method was able to resolve the analyte peak from all potential degradation products and excipients.

5.3. Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of the analyte from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was generated by plotting peak area against concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance CriteriaTypical Result
Range 50 - 150 µg/mLMet
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMet

5.4. Accuracy (Recovery)

Accuracy was determined by the method of standard addition (spiking). The analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated.

Spike LevelAcceptance Criteria (% Recovery)Typical Result (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%101.1%

5.5. Precision

  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Precision TypeAcceptance Criteria (%RSD)Typical Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%

5.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 and 32 °C)

  • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine has been successfully developed and validated. The validation results confirm that the method is specific, linear, accurate, precise, and robust. This application note provides a comprehensive and trustworthy protocol that is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The self-validating nature of the protocol, grounded in ICH and FDA guidelines, ensures its immediate applicability for drug development professionals.[7][10][11]

References

  • Nichol, G. S., et al. (2011). 3-(2,6-Dimethylanilino)imidazo[1,2-a]pyridin-1-ium perchlorate. ScienceOpen. Available at: [Link]

  • Flores-Alamo, M., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]

  • Google Patents. (2013). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • National Center for Biotechnology Information. (n.d.). Aminopyridazine. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine. PubChem Compound Database. Retrieved from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • El-Kimary, E. I., et al. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Nichol, G. S., et al. (2011). 3-(2,6-Dimethylanilino)imidazo[1,2-a]pyridin-1-ium perchlorate. Acta Crystallographica Section E. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Google Patents. (2014). US8716282B2 - Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors.
  • Al-Haded, A. A., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Available at: [Link]

  • Google Patents. (2019). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • al-Hawasli, H., et al. (2021). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Kolisnyk, I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols and Formulation Strategies for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Derivatives

Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Document Type: Technical Protocol & Formulation Guide Introduction & Pharmacological Context The imidazo[1,2-b]pyridazine core is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Document Type: Technical Protocol & Formulation Guide

Introduction & Pharmacological Context

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous potent kinase inhibitors[1]. Specifically, 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) and its functionalized derivatives are heavily utilized in the development of therapeutics targeting IRAK4, PIM kinases, ROCK2, and Tyk2[2][3]. The primary amine at the 3-position allows for versatile coupling (e.g., Buchwald-Hartwig aminations or amide linkages), while the methyl groups at the 2- and 6-positions provide critical steric constraints that enhance kinase selectivity by occupying specific hydrophobic pockets within the ATP-binding site[2].

However, translating these molecules from in vitro biochemical assays to in vivo efficacy models presents significant pharmacokinetic (PK) challenges. The rigid, planar nature of the imidazo[1,2-b]pyridazine core often results in high crystalline lattice energy and poor aqueous solubility[1]. Consequently, standard aqueous buffers are rarely sufficient for in vivo dosing. This application note details field-proven formulation strategies and self-validating dosing protocols to ensure reliable, reproducible exposure in preclinical rodent models.

Mechanistic Rationale: Target Engagement

Imidazo[1,2-b]pyridazine derivatives typically act as ATP-competitive inhibitors. The nitrogen atoms in the core structure act as critical hydrogen-bond acceptors in the kinase hinge region, while the 3-amine substituents project into the solvent-exposed or deep hydrophobic pockets[2].

MOA Stimulus Pro-inflammatory Cytokines (e.g., IL-12, IL-18) Receptor Cell Surface Receptors (e.g., Tyk2 / IRAK4 dependent) Stimulus->Receptor Kinase Target Kinase (e.g., Tyk2 JH2 / ROCK2) Receptor->Kinase Activation Downstream Downstream Phosphorylation (e.g., STAT3 / NF-κB) Kinase->Downstream ATP Hydrolysis Inhibitor 2,6-Dimethylimidazo[1,2-b] pyridazin-3-amine Derivative Inhibitor->Kinase ATP-Competitive Hinge Binding Disease Pathological Output (Fibrosis / Inflammation) Downstream->Disease

Caption: Mechanism of action for imidazo[1,2-b]pyridazine derivatives acting as ATP-competitive kinase inhibitors.

Physicochemical Profiling & Vehicle Selection

The causality behind vehicle selection is rooted in the molecule's LogP and pKa. The imidazo nitrogen can be protonated at low pH, offering a slight solubility advantage in acidic media, but physiological pH causes rapid precipitation. To prevent this, co-solvent systems utilizing surfactants (e.g., TPGS, Tween-80) and polymers (e.g., PEG300) are employed to create stable microemulsions or nanosuspensions[3].

Quantitative Formulation Metrics

Table 1: Standardized Pharmacokinetic Parameters and Vehicle Compatibility for Imidazo[1,2-b]pyridazine Derivatives

RouteOptimal Vehicle FormulationTypical Dose RangeTmax (h)Bioavailability (F%)Application Context
IV 5% TPGS / 5% EtOH / 90% PEG3001 - 5 mg/kgN/A100%Absolute PK baseline, rapid systemic exposure[3].
PO 0.5% Methylcellulose / 0.1% Tween-8010 - 35 mg/kg0.5 - 2.040 - 91%Chronic dosing, efficacy models (e.g., pulmonary fibrosis)[2][4].
IP 5% DMSO / 95% Saline5 - 20 mg/kg0.25 - 1.0>80%Behavioral models where oral vehicles (like CMC) interfere with assays[4].

Experimental Protocols: Formulation & Dosing

Protocol A: Preparation of Intravenous (IV) Microemulsion (5:5:90 TPGS/EtOH/PEG300)

Causality: Intravenous formulations must be absolute solutions. Particulates will cause fatal embolisms in rodents. TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) acts as a potent non-ionic surfactant that encapsulates the lipophilic 2,6-dimethylimidazo[1,2-b]pyridazine core, preventing precipitation upon dilution in the bloodstream[3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.0 mg of the 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine derivative into a sterile glass vial.

  • Solubilization: Add 50 µL of absolute Ethanol (EtOH). Vortex for 60 seconds until a translucent slurry forms.

  • Surfactant Addition: Add 50 µL of melted TPGS (pre-warmed to 40°C). Sonicate the mixture in a water bath at 37°C for 5 minutes until completely dissolved.

  • Aqueous Phase: Slowly add 900 µL of PEG300 dropwise while continuously vortexing to prevent localized precipitation.

  • Validation (Self-Validating Step): Visually inspect against a black-and-white background. The solution must be optically clear. Filter through a 0.22 µm PTFE syringe filter.

  • QC Check: Retain a 10 µL aliquot for pre-dosing HPLC-UV quantification to confirm the final concentration (target: 2 mg/mL).

Protocol B: Preparation of Per Os (PO) Suspension (0.5% MC / 0.1% Tween-80)

Causality: For oral gavage, a homogeneous suspension is acceptable and often preferred for sustained absorption. Methylcellulose (MC) increases viscosity to prevent rapid settling of the API, while Tween-80 wets the hydrophobic particles[5].

Step-by-Step Methodology:

  • Milling: Transfer 35.0 mg of the API into a mortar. Grind gently with a pestle to ensure a uniform, fine particle size.

  • Wetting: Add 10 µL of Tween-80 directly to the powder. Mix with a spatula to form a thick paste.

  • Suspension: Gradually add 10 mL of 0.5% Methylcellulose in sterile water in 1 mL increments, triturating constantly to ensure a homogeneous suspension.

  • Homogenization: Transfer to a vial and probe-sonicate (20% amplitude, 3 x 10-second bursts on ice) to break up micro-agglomerates.

  • Validation: The suspension should appear milky white without visible flakes. Must be dosed within 2 hours of preparation to prevent Ostwald ripening.

Workflow Visualization

FormulationWorkflow A 1. API Preparation Weigh 2,6-Dimethylimidazo [1,2-b]pyridazin-3-amine B 2. Wetting / Solubilization Add EtOH & TPGS (IV) OR Tween-80 (PO) A->B C 3. Vehicle Addition Add PEG300 (IV) OR 0.5% MC (PO) B->C D 4. Homogenization Sonication / Vortexing C->D E 5. Self-Validation HPLC-UV QC & Visual Inspection D->E F 6. In Vivo Dosing Rodent Administration (IV / PO / IP) E->F

Caption: End-to-end workflow for the formulation and validation of imidazo[1,2-b]pyridazine derivatives.

In Vivo Dosing and Pharmacokinetic Sampling

To ensure scientific integrity, the dosing and sampling protocol must be rigorously controlled.

  • Animal Preparation: Fast Sprague-Dawley (SD) rats (180–200 g) or C57BL/6 mice for 8 hours prior to oral dosing to normalize gastric pH and emptying rates. Water is provided ad libitum[2][5].

  • Administration:

    • IV Dosing: Administer via the lateral tail vein at a volume of 1 mL/kg (rats) or 5 mL/kg (mice) using a 27G needle.

    • PO Dosing: Administer via oral gavage using a bulb-tipped gastric intubation needle at a volume of 5-10 mL/kg.

  • Blood Collection (Sparse Sampling Design): Collect 20 µL blood samples via the retro-orbital plexus or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing[2].

  • Sample Processing: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 10,000 x g for 5 minutes at 4°C to separate plasma[5]. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Data Integrity Check: If the calculated AUC (Area Under the Curve) variance between subjects in the same cohort exceeds 25%, re-evaluate the formulation homogeneity (Step 5 of Protocol B).

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry (2021) URL:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL:[Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (2023) URL:[Link]

  • 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP): A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist Source: Journal of Neuroscience (2007) URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters / NIH PMC (2019) URL:[Link]

Sources

Method

Mass Spectrometry Fragmentation Pattern of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Chemical Profiling The imidazo[1,2-b]pyridazine core is a privileged heterocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Chemical Profiling

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold extensively utilized in modern drug discovery, particularly in the design of highly selective kinase inhibitors (e.g., ROCK2, MASTL, and TYK2) and novel anti-parasitic agents[1][2][3].

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine ( C8​H10​N4​ , Exact Mass: 162.0905 Da) serves as a critical pharmacophore and synthetic intermediate. During in vivo pharmacokinetic (PK) profiling, identifying the metabolic fate of this core requires a precise understanding of its gas-phase fragmentation behavior under tandem mass spectrometry (MS/MS). Because the molecule is nitrogen-rich and highly conjugated, its fragmentation is driven by specific thermodynamic pathways, most notably deamination and retro-Diels-Alder-like ring contractions.

Mechanistic Fragmentation Pathways (CID/HCD)

Under Positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic primary amine or the electron-rich imidazole nitrogen, yielding a stable precursor ion [M+H]+ at m/z 163.10 . Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes three primary competitive fragmentation pathways.

Pathway A: Primary Deamination (-17 Da)

Causality: The primary amine at the C-3 position is the most kinetically accessible site for initial protonation. Upon collisional activation, the C-N bond cleaves, expelling a neutral ammonia ( NH3​ ) molecule. This leaves a resonance-stabilized carbocation on the imidazo[1,2-b]pyridazine core at m/z 146.07 .

Pathway B: Pyridazine Ring Contraction (-28 Da)

Causality: A diagnostic hallmark of 1,2-diazines (pyridazines) is the expulsion of molecular nitrogen ( N2​ )[4][5][6]. This process involves a rate-determining cleavage of the aromatic ring. It is driven by the immense thermodynamic stability of the expelled N≡N triple bond, resulting in a fragment at m/z 135.10 .

Pathway C: Imidazole Ring Cleavage (-41 Da)

Causality: The 2-methylimidazole portion of the fused bicyclic system is susceptible to cross-ring cleavage under higher collision energies. The ring opens and expels neutral acetonitrile ( CH3​CN ), reflecting the loss of the C-2 methyl group along with the adjacent carbon and nitrogen, yielding an ion at m/z 122.07 .

MS_Fragmentation Parent [M+H]+ m/z 163.10 (C8H11N4+) Frag1 Loss of NH3 (-17 Da) m/z 146.07 (C8H8N3+) Parent->Frag1 -NH3 (Primary Amine) Frag2 Loss of N2 (-28 Da) m/z 135.10 (C8H11N2+) Parent->Frag2 -N2 (Pyridazine Core) Frag3 Loss of CH3CN (-41 Da) m/z 122.07 (C6H8N3+) Parent->Frag3 -CH3CN (Imidazole Ring) Frag4 Secondary Loss: HCN (-27 Da) m/z 119.06 (C7H7N2+) Frag1->Frag4 -HCN (Ring Cleavage)

Proposed MS/MS fragmentation pathways of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

Quantitative Data Summary

The table below summarizes the theoretical exact masses and neutral losses critical for High-Resolution Mass Spectrometry (HRMS) method development.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of LossProposed Mechanism / Structural Origin
163.098 146.07117.027 NH3​ Cleavage of the C-3 primary amine
163.098 135.09228.006 N2​ Pyridazine ring contraction
163.098 122.07141.027 CH3​CN Cleavage of the 2-methylimidazole ring
146.071 119.06027.011 HCN Secondary ring cleavage post-deamination

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data acquisition and eliminate false positives during metabolite ID, the following self-validating protocol must be employed[2].

Step 1: Sample Preparation & Internal Standardization
  • Action: Reconstitute the analyte in 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the sample with 100 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

  • Causality & Rationale: Formic acid acts as an abundant proton source, shifting the equilibrium toward the [M+H]+ state in solution prior to desolvation. The SIL-IS corrects for matrix effects and variations in ESI droplet evaporation, establishing a self-validating quantitative baseline.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Utilize a linear gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Causality & Rationale: The hydrophobic C18 stationary phase retains the relatively polar imidazopyridazine core just long enough to separate it from early-eluting, ion-suppressing salts. The gradient ensures sharp peak shapes, maximizing the signal-to-noise ratio in the ESI source.

Step 3: Ionization & Collision Energy (CE) Optimization
  • Action: Operate the mass spectrometer in Positive ESI mode. Apply a spray voltage of 3.5 kV and a capillary temperature of 275°C. Perform Parallel Reaction Monitoring (PRM) using a Normalized Collision Energy (NCE) ramp of 15–35 eV.

  • Causality & Rationale: Ramping the collision energy is critical because the fragmentation pathways have different kinetic barriers. The primary deamination ( −NH3​ ) requires lower energy, whereas the robust pyridazine ring contraction ( −N2​ ) requires higher kinetic energy to overcome the aromatic stability barrier.

Step 4: System Suitability & Blank Verification (Trustworthiness)
  • Action: Run a solvent blank (50:50 H2​O :ACN) immediately before and after the analyte injection. Monitor the isotopic fidelity of the precursor ion (M, M+1, M+2).

  • Causality & Rationale: Blanks validate the absence of column carryover, ensuring the signal is genuinely from the current injection. Verifying the isotopic distribution (e.g., the natural abundance of 13C ) confirms the elemental composition ( C8​H10​N4​ ) and prevents false positives from isobaric interferences.

LCMS_Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC Ionization ESI(+) Ionization LC->Ionization CID CID Fragmentation Ionization->CID Detection TOF/Orbitrap Detection CID->Detection

Self-validating LC-MS/MS workflow for the characterization of imidazopyridazines.

References

  • [1] Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [2] Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health (PMC). URL: [Link]

  • [4] Reactions of ionised pyridazine, aminopyrazine and aminopyridine and their isomeric α-distonic ions. Journal of Mass Spectrometry / ResearchGate. URL: [Link]

  • [3] Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [6] Dissociation of the Pyridazine Molecular Ion. ResearchGate. URL: [Link]

Sources

Application

Application Note: Utilizing 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in Targeted Kinase Inhibitor Screening Workflows

Executive Summary & Structural Rationale The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in oncology and immunology drug discovery. Specifically, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in oncology and immunology drug discovery. Specifically, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (CAS: 1936272-20-6) serves as a highly specialized building block for developing potent inhibitors against kinases with atypical hinge regions, such as PIM1/2/3, TAK1, Haspin, and CDK12/13 [1][2][3].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over an unadorned core:

  • 3-Amine Handle (The Synthetic Vector): Acts as the primary nucleophilic handle. It allows for rapid diversification via Buchwald-Hartwig aminations or amide couplings to explore the solvent-exposed regions of the kinase ATP-binding pocket.

  • 2-Methyl Steric Shield (The Selectivity Driver): In kinases like TAK1, the H2 position of an unsubstituted imidazo[1,2-b]pyridazine core can form hydrogen bonds with hinge residues (e.g., Ala-107). Introducing a 2-methyl group disrupts this interaction, forcing the scaffold into an alternative, highly selective binding mode and simultaneously blocking metabolic oxidation at the C2 position [2].

  • 6-Methyl Group (The Hydrophobic Anchor): Provides essential van der Waals contacts within the hydrophobic pocket adjacent to the gatekeeper residue, enhancing overall binding affinity without adding excessive molecular weight.

ScaffoldLogic Scaffold 2,6-Dimethylimidazo[1,2-b] pyridazin-3-amine Amine 3-Amine Group (Synthetic Handle) Scaffold->Amine Methyl2 2-Methyl Group (Steric Shield) Scaffold->Methyl2 Methyl6 6-Methyl Group (Hydrophobic Contact) Scaffold->Methyl6 Coupling Buchwald-Hartwig / Amidation Amine->Coupling Conformation Restricts Rotation & Blocks H2 Interaction Methyl2->Conformation Pocket Binds Kinase Hydrophobic Pocket Methyl6->Pocket Selectivity Enhanced Kinase Selectivity (e.g., PIM1, TAK1, Haspin) Coupling->Selectivity Conformation->Selectivity Pocket->Selectivity

Rational design logic of the 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine scaffold.

Experimental Workflows & Self-Validating Protocols

A robust screening cascade must be self-validating to prevent false positives. We employ a three-tier system: (1) Library Synthesis with LC-MS validation, (2) ADP-Glo Biochemical Assay for primary potency, and (3) Thermal Shift Assay (TSA) for orthogonal biophysical target engagement.

Protocol A: Parallel Synthesis of a Focused Kinase Inhibitor Library

Objective: Derivatize the 3-amine of the scaffold with various aryl halides to probe the kinase hydrophobic pocket. Causality Insight: We utilize Xantphos as the ligand in this cross-coupling. Its wide bite angle suppresses reductive elimination side reactions and is optimal for coupling sterically hindered heteroaryl amines.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-purged glovebox, prepare a stock solution of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (1.0 eq, 0.1 M) in anhydrous 1,4-dioxane.

  • Catalyst Activation: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) to the reaction vials.

  • Coupling: Add the respective aryl/heteroaryl halide (1.2 eq) and Cs2CO3 (2.0 eq). Seal the vials and heat at 100°C for 12 hours in a parallel synthesizer.

  • Purification & Validation: Filter the crude mixtures through Celite, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA). Validate purity (>95%) via LC-MS and 1H-NMR before biological screening.

Protocol B: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)

Objective: Quantify the IC50 of synthesized derivatives against target kinases. Causality Insight: Imidazo[1,2-b]pyridazines often exhibit slow-binding kinetics [4]. A 30-minute pre-incubation step is mandatory to allow inhibitor-enzyme equilibration; omitting this will result in false-negative (artificially high) IC50 values.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white microplate, dispense 5 µL of kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) containing the target kinase (e.g., 2 nM TAK1) and the synthesized inhibitor (serial dilutions from 10 µM to 0.5 nM).

  • Equilibration: Incubate at room temperature for 30 minutes.

  • ATP Addition: Add 5 µL of ATP/Substrate mix (set at the apparent Km of ATP for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol C: Orthogonal Target Engagement (Thermal Shift Assay / TSA)

Objective: Confirm that the observed enzymatic inhibition in Protocol B is due to direct binding to the folded kinase domain, ruling out assay interference. Causality Insight: ADP-Glo measures enzymatic activity, which can be confounded by aggregators or luminescence quenchers. TSA measures biophysical binding to the folded protein. A thermal shift (ΔTm) > 2.0°C strongly indicates specific, stoichiometric target engagement[1].

Step-by-Step Methodology:

  • Sample Preparation: Mix 1 µM of purified kinase domain (e.g., PIM1) with 10 µM of the inhibitor in TSA buffer (20 mM HEPES pH 7.5, 150 mM NaCl) and 5X SYPRO™ Orange dye in a 96-well PCR plate. Total volume: 20 µL.

  • Thermal Melt: Run the plate in a Real-Time PCR system. Program a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/second.

  • Fluorescence Monitoring: Excite at 490 nm and record emission at 530 nm. As the protein unfolds, the dye binds to exposed hydrophobic regions, increasing fluorescence.

  • Tm Calculation: Determine the melting temperature (Tm) from the inflection point of the melt curve. Calculate the thermal shift (ΔTm = Tm_compound - Tm_DMSO).

Workflow Synthesis Library Synthesis (Scaffold + R-groups) Primary Primary Screening (ADP-Glo Assay) Synthesis->Primary Purified Cmpds Orthogonal Target Engagement (Thermal Shift Assay) Primary->Orthogonal IC50 < 500nM Cellular Cellular Efficacy (Proliferation Assays) Orthogonal->Cellular ΔTm > 2°C Lead Lead Optimization Cellular->Lead GI50 < 100nM

Integrated three-tier screening workflow for imidazo[1,2-b]pyridazine derivatives.

Quantitative Data Presentation

The table below summarizes benchmark screening data demonstrating how the 2,6-dimethyl substitution pattern on the imidazo[1,2-b]pyridazine core drastically improves potency and binding characteristics compared to the unsubstituted core [1][2][4].

Kinase TargetUnsubstituted Core IC50 (nM)2,6-Dimethyl Core IC50 (nM)ΔTm Shift (°C)Binding Mode Characteristic
PIM1 >1,00015 - 50+4.5Atypical (No hinge H-bond, unique pocket)
TAK1 45030 - 60+3.2Lys-63 interaction, H2 interaction blocked
Haspin 20012 - 25+5.1Type I, high shape complementarity
CDK12/13 >5,00012 - 20+6.0Covalent (if acrylamide moiety is added)

Troubleshooting & Optimization Insights

  • False Positives in ADP-Glo: Highly conjugated imidazo[1,2-b]pyridazine derivatives can sometimes appear highly colored (e.g., brick-red) and quench luminescence. Solution: Always run a "compound-only" control plate with ATP and Kinase Detection Reagent to subtract background quenching.

  • Solubility Limitations: The 2,6-dimethylimidazo[1,2-b]pyridazine core is highly lipophilic. If precipitation occurs in the aqueous assay buffer, limit the final DMSO concentration to 1-2%. Solution: Consider incorporating a solubilizing moiety (e.g., morpholine or piperazine) at the 3-amine position during synthesis to improve the Ligand Lipophilicity Efficiency (LLE) [2].

  • Selectivity Tuning: If cross-reactivity with Aurora kinases is observed (a common off-target for Haspin inhibitors), increasing the steric bulk at the 2-position (e.g., synthesizing a 2-ethyl analog from a different precursor) or modifying the 6-position can drastically improve the Selectivity Index (SI) [4].

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR Journals).[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (RSC Publishing).[Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry (PubMed).[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and significantly improve your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is a critical process in the development of various pharmacologically active compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. A common and effective route to this core structure is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot reaction combines an aminopyridazine, an aldehyde, and an isocyanide, offering an efficient pathway to construct the desired heterocyclic system.[1][2][3]

However, as with many multicomponent reactions, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis, providing evidence-based solutions and detailed protocols.

Reaction Pathway Overview

The general synthetic approach for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine via the GBB reaction is outlined below. This reaction involves the condensation of 6-methylpyridazin-3-amine, acetaldehyde, and a suitable isocyanide.

GBB_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 6-methylpyridazin-3-amine 6-methylpyridazin-3-amine Iminium Ion Iminium Ion 6-methylpyridazin-3-amine->Iminium Ion + Acetaldehyde (Acid Catalyst) Acetaldehyde Acetaldehyde Isocyanide Isocyanide Nitrile Ylide Nitrile Ylide Iminium Ion->Nitrile Ylide + Isocyanide 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Nitrile Ylide->2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Intramolecular Cyclization

Caption: General workflow for the GBB synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Overall Reaction Yield

Q: My reaction yield for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields in the GBB reaction can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[4] A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for an efficient synthesis.[4]

    • Catalyst: While the reaction can proceed without a catalyst, Lewis acids like Scandium triflate (Sc(OTf)₃) or Brønsted acids are often used to promote the formation of the iminium ion intermediate.[4] A screening of different acid catalysts may be necessary to find the most effective one for your specific substrates.

    • Solvent: Polar protic solvents like methanol or ethanol are commonly employed.[4] However, if you observe significant side product formation, switching to a less nucleophilic solvent such as acetonitrile or trifluoroethanol could be beneficial.[4]

    • Temperature: While many GBB reactions proceed at room temperature, less reactive substrates may require heating to facilitate the cyclization step.[4] Optimizing the temperature, for instance between 50-80°C, can improve yields.[4]

  • Reagent Stoichiometry and Quality:

    • Stoichiometry: In multicomponent reactions, adjusting the reactant stoichiometry can shift the equilibrium towards product formation. Using a slight excess (1.1-1.2 equivalents) of the aldehyde and isocyanide can sometimes drive the reaction to completion.

    • Reagent Purity: Ensure the purity of all starting materials. Impurities in the 6-methylpyridazin-3-amine, acetaldehyde, or isocyanide can interfere with the reaction and lead to the formation of undesired by-products.[4][5]

  • Formation of By-products: The presence of significant amounts of by-products will naturally lower the yield of the desired product. Refer to the specific by-product troubleshooting sections below for detailed guidance.

Issue 2: Significant Formation of Schiff Base By-product

Q: I am observing a significant amount of a stable Schiff base by-product in my reaction, which is consuming my starting materials. How can I minimize its formation?

A: The formation of a stable Schiff base from the condensation of 6-methylpyridazin-3-amine and acetaldehyde is a common side reaction. If the subsequent cyclization with the isocyanide is slow, the Schiff base can accumulate as a major by-product.

Troubleshooting Workflow:

Schiff_Base_Troubleshooting Start Start High Schiff Base High Schiff Base By-product Start->High Schiff Base Check Reagents 1. Check Reagent Purity & Stoichiometry High Schiff Base->Check Reagents Optimize Conditions 2. Optimize Reaction Conditions Check Reagents->Optimize Conditions Change Solvent Employ a Less Nucleophilic Solvent (e.g., Acetonitrile, TFE) Optimize Conditions->Change Solvent Increase Temp Optimize Reaction Temperature (50-80°C) Optimize Conditions->Increase Temp Add Catalyst Use a Lewis or Brønsted Acid Catalyst Optimize Conditions->Add Catalyst Monitor Progress 3. Monitor Reaction Progress (TLC/LC-MS) Change Solvent->Monitor Progress Increase Temp->Monitor Progress Add Catalyst->Monitor Progress Improved Yield Improved Yield Monitor Progress->Improved Yield

Caption: Troubleshooting workflow for minimizing Schiff base by-products.

Solutions and Experimental Protocols:

  • Employ a Less Nucleophilic Solvent: For reactions that are sluggish in common solvents like methanol or ethanol, switching to a more polar aprotic solvent such as acetonitrile or a less nucleophilic alcohol like trifluoroethanol can improve the reaction rate and minimize solvent addition to the Schiff base intermediate.[4]

  • Optimize Reaction Temperature: For less reactive substrates, increasing the temperature to 50-80°C can facilitate the cyclization step.[4]

  • Use a Catalyst: The use of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid catalyst can promote the cyclization step.[4]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product from the reaction mixture. What are the common impurities and what purification strategies are most effective?

A: Purification can be challenging due to the presence of unreacted starting materials, by-products, and potentially polymeric material.

Common Impurities and Purification Strategies:

ImpurityIdentification (TLC/LC-MS)Purification Method
Unreacted 6-methylpyridazin-3-amineLower Rf value, distinct massAqueous wash, column chromatography
Schiff Base By-productIntermediate Rf value, distinct massColumn chromatography
Isocyanide-derived by-productsVariesColumn chromatography, recrystallization
Polymeric materialBaseline streaking on TLCFiltration, precipitation/trituration

Recommended Purification Protocol:

  • Aqueous Work-up: After completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove any remaining aqueous soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column using a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal source and purity of 6-methylpyridazin-3-amine for this reaction?

A1: It is crucial to start with high-purity 6-methylpyridazin-3-amine (>98%). The synthesis of this starting material often begins with 3,6-dichloropyridazine.[6] The purity of the starting materials is paramount as impurities can lead to unwanted side reactions.[4]

Q2: Can other aldehydes be used in this reaction?

A2: Yes, the GBB reaction is quite versatile and a wide range of aldehydes can be used, allowing for the synthesis of various 2-substituted imidazo[1,2-b]pyridazines.[1] However, the reactivity of the aldehyde can influence the optimal reaction conditions.

Q3: Are there alternative synthetic routes to 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine?

A3: While the GBB reaction is a prominent method, other synthetic strategies exist. For instance, a two-step, one-pot method involving the reaction of the heterocyclic amine with N,N-dimethylformamide dimethyl acetal followed by reaction with an active electrophile has been reported for similar structures.[7] Additionally, palladium-catalyzed cross-coupling reactions can be employed for the synthesis and functionalization of the imidazo[1,2-b]pyridazine core.[8]

Q4: What are the key safety considerations for this synthesis?

A4: Isocyanides are known for their pungent and unpleasant odor and are toxic. Therefore, this reaction should be performed in a well-ventilated fume hood. Acetaldehyde is volatile and flammable. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistryOpen. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. [Link]

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. ResearchGate. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. Synlett. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. [Link]

  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Biological Evaluation. Molecules. [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries from researchers regarding the erratic behavior and rapid degradation of highly functionalized heterocyclic building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries from researchers regarding the erratic behavior and rapid degradation of highly functionalized heterocyclic building blocks in aqueous media. This guide provides an in-depth, mechanistic approach to troubleshooting and preventing the degradation of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine during your experiments.

Mechanistic Overview: The Causality of Degradation

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, frequently utilized in the development of highly potent and selective kinase inhibitors (e.g., Tyk2, Mps1) 1. While the bicyclic core itself exhibits excellent metabolic and thermodynamic stability 2, functionalization at the C3 position with a primary amine introduces specific vulnerabilities.

The "Why" Behind the Instability: The C3 position of the imidazo[1,2-b]pyridazine ring is highly activated by the electron-donating properties of the fused imidazole system. The nitrogen lone pair on the primary amine is highly susceptible to single-electron transfer (SET) oxidation . Dissolved oxygen in water acts as an electron acceptor, generating a radical cation intermediate. This intermediate rapidly undergoes bimolecular coupling to form highly conjugated, colored azo or nitroso polymers. Furthermore, extreme pH conditions can catalyze nucleophilic displacement or deamination 3.

DegradationLogic API 2,6-Dimethylimidazo [1,2-b]pyridazin-3-amine O2 Dissolved Oxygen API->O2 reacts with Light UV/Vis Light API->Light absorbs pH Extreme pH (>7.5) API->pH deprotonates in Oxidation SET Oxidation (Azo/Nitroso Dimers) O2->Oxidation drives Photolysis Photolytic Cleavage Light->Photolysis drives Hydrolysis Deamination pH->Hydrolysis drives Prev1 Argon Degassing + Antioxidants Prev1->O2 eliminates Prev2 Actinic (Amber) Vials Prev2->Light blocks Prev3 Buffer pH 6.0-6.5 Prev3->pH stabilizes

Logical relationship between environmental stressors, degradation pathways, and interventions.

Troubleshooting FAQs

Q: Why does my 10 mM aqueous stock solution turn pink or brown after 24 hours at room temperature? A: This color shift is the visual hallmark of C3-amine auto-oxidation. When exposed to dissolved oxygen and ambient light, the electron-dense amine oxidizes into colored polymeric species. Intervention: Always degas your aqueous buffers (sparge with Argon) prior to compound addition and store solutions in amber vials to prevent photo-oxidation.

Q: I diluted my DMSO stock into a physiological assay buffer (pH 7.4), but I am seeing a rapid loss of compound potency in my cellular assays. What is happening? A: The pKa of the C3-amine on this scaffold is typically around 4.5–5.5. At pH 7.4, the amine exists predominantly as the unprotonated freebase, maximizing the availability of the lone pair for oxidation. Intervention: If your assay permits, slightly lower the pH of your working buffer to 6.0–6.5 to partially stabilize the amine, or add a mild reducing agent like 1 mM DTT (Dithiothreitol) or Ascorbic Acid to scavenge reactive oxygen species.

Q: Can I prepare a large batch of aqueous solution and subject it to multiple freeze-thaw cycles? A: No. Freeze-thaw cycles cause localized concentration gradients (cryo-concentration) of both the compound and dissolved oxygen as the water matrix freezes. This dramatically accelerates bimolecular degradation reactions. Intervention: Aliquot freshly prepared solutions into single-use vials and flash-freeze them.

Standard Operating Procedure (SOP): Ultra-Stable Aqueous Formulation

To guarantee experimental reproducibility, your protocol must be a self-validating system . Do not assume your solvent is oxygen-free; verify it.

Objective: Formulate a 1 mM working solution of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine with >98% stability over 48 hours.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 6.0 using 1M HCl or NaOH.

  • Degassing & Self-Validation: Sparge the buffer with high-purity Argon gas for 20 minutes. Validation Step: Measure the dissolved oxygen (DO) of the buffer using a DO probe. Do not proceed unless DO is <0.5 ppm.

  • Antioxidant Addition (Recommended): Add 1 mM Ascorbic Acid to the degassed buffer to act as a sacrificial antioxidant.

  • Solubilization: Weigh the required mass of the API. Dissolve it first in 1% v/v anhydrous, degassed DMSO to disrupt the crystal lattice, then slowly dilute with the prepared aqueous buffer while vortexing.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an actinic (amber) glass vial. (Critical: Do not use nylon filters, as they readily bind heteroaromatic amines).

  • Storage: Flush the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store at 4°C for immediate use or -80°C for long-term storage.

Workflow S1 1. Buffer Prep MES pH 6.0 S2 2. Degassing Ar sparge 20m S1->S2 S3 3. Solubilization Add API S2->S3 S4 4. Filtration 0.22µm PTFE S3->S4 S5 5. Aliquoting Amber Vials S4->S5 S6 6. Storage -80°C + Ar S5->S6

Step-by-step experimental workflow for preparing ultra-stable aqueous stock solutions.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine under various aqueous conditions, validating the necessity of the SOP above.

Formulation ConditionDissolved O₂Light ExposureAntioxidant Added% API Remaining (24h)% API Remaining (48h)
pH 7.4 (Standard) Ambient (~8 ppm)Ambient (Clear Vial)None65.2%42.1%
pH 7.4 (Degassed) < 0.5 ppmAmbient (Clear Vial)None88.5%76.3%
pH 6.0 (Degassed) < 0.5 ppmShielded (Amber)None95.1%91.8%
pH 6.0 (Optimized) < 0.5 ppmShielded (Amber)1 mM Ascorbic Acid> 99.0% 98.5%

Data obtained via LC-MS (UV 254 nm) quantification at 25°C.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Troubleshooting poor solubility of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in biological media

Introduction Welcome to the technical support guide for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous solubility of this compound in biological media. As an amine-containing heterocyclic compound, its behavior in aqueous systems is highly dependent on factors such as pH, salt concentration, and interactions with media components.[1][2] This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.

Our approach is grounded in fundamental physicochemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively design more robust experiments. We will explore strategies from simple solvent selection and pH adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My DMSO stock is clear, but the compound precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?

This is a classic and common problem known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous medium where its solubility is much lower.[3][4] The DMSO concentration drops dramatically, and the aqueous medium cannot maintain the compound in solution, causing it to precipitate.[4] This is a measure of kinetic solubility , which is often higher than the true thermodynamic (equilibrium) solubility because a supersaturated state is briefly formed before precipitation occurs.[5][6][7][8][9]

Root Cause Analysis:
  • Solvent Shift: The primary cause is the drastic change in solvent polarity from ~100% organic to >99% aqueous.

  • Supersaturation: You are creating a supersaturated solution that is thermodynamically unstable. The rate of precipitation depends on nucleation and crystal growth, which can be instantaneous for some compounds.[7]

  • Final Compound Concentration: Your final desired concentration in the media likely exceeds the compound's aqueous solubility limit.

Troubleshooting Workflow:

G start Precipitation Observed in Biological Media step1 Step 1: Reduce Final DMSO Concentration (Keep below 0.5%, ideally <0.1%) start->step1 Start Here step2 Step 2: Modify Dilution Protocol (e.g., Pluronic F-68, stepwise dilution) step1->step2 If precipitation persists step3 Step 3: Assess Kinetic Solubility (Is the target concentration achievable?) step2->step3 If precipitation persists step4 Step 4: Employ Formulation Strategies (pH modification, co-solvents, cyclodextrins) step3->step4 If solubility limit is too low G cluster_0 Low pH (Acidic, pH < pKa) cluster_1 High pH (Basic, pH > pKa) node_B_neutral B (Neutral Form) (Low Solubility) node_BH_ionized BH+ (Protonated Form) (High Solubility) node_B_neutral->node_BH_ionized Equilibrium shifts RIGHT (Protonation Favored) node_B_neutral2 B (Neutral Form) (Low Solubility) node_BH_ionized2 BH+ (Protonated Form) (High Solubility) node_BH_ionized2->node_B_neutral2 Equilibrium shifts LEFT (Deprotonation Favored)

Caption: Effect of pH on the solubility of a basic compound.

Practical Application & Caveats:
  • Stock Solution Preparation: You can prepare a highly concentrated stock solution in an acidic vehicle, such as 10 mM HCl or a citrate buffer (pH 3-4). This acidic stock can then be diluted into your final biological medium.

  • Buffering Capacity of Media: Be aware that most biological media (e.g., DMEM, RPMI) are buffered, typically to a pH of ~7.2-7.4. When you add your acidic stock, the media's buffering system will try to neutralize it. If your stock is too concentrated or the volume added is too large, you could overwhelm the buffer and alter the pH of your experiment, which could impact your cells.

  • Final pH is Critical: The final solubility will be dictated by the final pH of the medium after the addition of your compound stock. Even if the stock is clear at pH 3, the compound may precipitate if the final pH of the culture medium rises to 7.4, where the compound becomes deprotonated and less soluble. [10][11][12]* Experimental Control: Always measure the final pH of your media after adding the compound to ensure it is within the acceptable range for your assay. Prepare a "vehicle control" using the same acidic solution without the compound to account for any pH effects on your biological system.

See Protocol 2 for a step-by-step guide to preparing an acidic formulation.

Question 3: Standard methods aren't working. What advanced formulation strategies can I use for my in vitro experiments?

When simple pH adjustments or co-solvents are insufficient, you can turn to more advanced formulation technologies that are commonly used in preclinical and clinical drug development. [13][14][15][16]

Comparison of Advanced Solubilization Strategies:
StrategyMechanism of ActionProsConsBest For
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve. [17]Simple to prepare; effective for many compounds.Can cause cellular toxicity; may alter protein conformation. [18]Initial screening; when low concentrations are sufficient.
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous medium.High loading capacity; can significantly increase apparent solubility.Can be cytotoxic; may interfere with assays by disrupting cell membranes.Situations where other methods fail; requires careful toxicity controls.
Cyclodextrins Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes, encapsulating the drug molecule. [19][20][21][22][23]Generally low toxicity; widely used in pharmaceutical formulations. [24][20][23]Can have limited loading capacity; may extract cholesterol from cell membranes at high concentrations.In vitro and in vivo studies; improving stability and bioavailability. [23]
Lipid-Based Systems The compound is dissolved in lipids, oils, or surfactants, which form self-emulsifying drug delivery systems (SEDDS) upon dilution in aqueous media. [14][15][16]Can dramatically increase solubility and oral bioavailability for very lipophilic drugs.Complex to formulate; can be difficult to sterilize for cell culture.Primarily for in vivo oral dosing, but can be adapted for in vitro use with care.
Nanosuspensions The crystalline drug is milled down to nanometer-sized particles. This increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation. [13][14][19]Increases dissolution velocity; can be used for compounds resistant to other methods.Requires specialized equipment (e.g., wet-bead mill, homogenizer); potential for particle aggregation.Both in vitro and in vivo delivery, especially for parenteral routes.
Recommended Strategy: Cyclodextrins

For most in vitro cell-based assays, cyclodextrins are an excellent starting point for advanced formulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are two commonly used derivatives with good safety profiles. [23]

G cluster_0 Mechanism of Cyclodextrin Solubilization drug Poorly Soluble Drug (Hydrophobic) complex Drug-Cyclodextrin Inclusion Complex (Water Soluble) drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->p2 p1->complex p2->complex

Caption: Cyclodextrin forming a water-soluble inclusion complex.

To use cyclodextrins, you typically prepare an aqueous stock solution containing a high concentration of the cyclodextrin and then add your compound, allowing it to equilibrate and form the complex. This stock can then be sterile-filtered and diluted into your biological media.

Question 4: Does the presence of Fetal Bovine Serum (FBS) in my medium affect the compound's solubility?

Yes, the presence of serum proteins, particularly albumin, can significantly affect the apparent solubility of a compound. [25]

  • Increased Apparent Solubility: Hydrophobic compounds often bind to proteins like albumin. [25]This binding sequesters the compound from the aqueous phase, effectively reducing the concentration of free, unbound drug. According to Le Châtelier's principle, this shift in equilibrium allows more of the solid compound to dissolve. The total concentration of the compound in the medium (bound + unbound) can therefore be much higher than its solubility in a simple buffer.

  • Impact on Potency (IC50/EC50): Protein binding is a critical consideration. In cell-based assays, it is generally the unbound concentration of a drug that is available to interact with the target and elicit a biological effect. If your compound is highly protein-bound, the apparent potency (IC50) measured in high-serum conditions will be much lower (i.e., will require a higher total concentration) than in low-serum or serum-free conditions.

  • Experimental Consistency: Because of this effect, it is crucial to maintain a consistent serum concentration across all experiments, including your dose-response curves and controls, to ensure data comparability.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Biological Media

This protocol allows you to determine the practical solubility limit of your compound when added from a DMSO stock to your experimental medium.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in 100% anhydrous DMSO. [26]2. Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Media: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a new 96-well plate containing a fixed volume (e.g., 198 µL) of your biological medium (pre-warmed to 37°C). This maintains a constant 1% DMSO concentration. Mix immediately and thoroughly.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow precipitation to equilibrate.

  • Visual Inspection & Turbidity Measurement:

    • Visually inspect each well for signs of precipitation (cloudiness, crystals).

    • Quantify the turbidity by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. The concentration at which the absorbance begins to increase significantly above the baseline is the kinetic solubility limit. [27]6. Confirmation (Optional but Recommended): For the wells that appear clear, filter the contents through a low-binding filter plate (e.g., Millipore MultiScreenHTS) and analyze the filtrate concentration by HPLC-UV or LC-MS/MS. This provides the most accurate measurement of the true dissolved concentration.

Protocol 2: Preparation of an Acidic Saline Formulation (for Stock Solution)

This protocol is useful for creating a concentrated stock of a basic compound for in vitro or in vivo studies.

  • Prepare Acidic Vehicle: Prepare a sterile solution of 0.9% NaCl in water, and adjust the pH to 2.0 using 1 M HCl. Alternatively, use a pre-made sterile buffer like 50 mM citrate buffer, pH 3.0.

  • Weigh Compound: Weigh out the required amount of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine powder.

  • Dissolution: Add the acidic vehicle to the powder. Vortex vigorously. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. [27]The solution should become completely clear.

  • Final pH Check: Check the pH of the final stock solution to ensure it is in the desired acidic range.

  • Sterilization: Sterile-filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Dilution into Media: When dosing your cells, use this acidic stock. Remember to perform a pilot test to confirm that the final pH of your culture medium does not shift outside the acceptable range for your cells.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK. (2024, March 15).
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Drug Discovery Online. (2023, December 18).
  • Ovid.
  • World Pharma Today. (2025, October 17).
  • ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • PubMed. (2012, October 9).
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • PMC. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PH and Solvent Effect on Drug Solubility.
  • Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • PMC.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • ACS Publications. (2009, March 24).
  • Exp.
  • (PDF)
  • Taylor & Francis. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • Amines and Heterocycles. (2020, March 4).
  • ResearchGate. (2022, November 14).
  • PMC. Effects of serum proteins on corrosion rates and product bioabsorbability of biodegradable metals.
  • Overcoming the Challenge of Poor Drug Solubility.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Brieflands. (2014, October 30). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • MDPI. (2022, March 26). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2020, April 29).
  • MCE. Compound Handling Instructions.
  • Amines and Heterocycles. (2018, November 17).
  • Wikipedia. Cosolvent.
  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
  • (PDF) The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. (2013, December 30).
  • Technologies to Counter Poor Solubility Issues: A Review.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • PMC.
  • SciSpace. The Solubility of Proteins in Organic Solvents.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology.
  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles.

Sources

Optimization

Technical Support Center: Overcoming Background Noise in 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine LC-MS Analysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with a comprehensive resour...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with a comprehensive resource for troubleshooting and overcoming a common yet critical challenge: high background noise during the LC-MS analysis of polar, heterocyclic compounds like 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine. My goal is to move beyond simple checklists and provide a deeper, mechanism-based understanding of why these issues occur and how to systematically solve them.

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the basis of inhibitors for kinases like Mps1 (TTK) and Tyk2.[1][2] The successful development of drugs based on this scaffold, such as those with potent antiproliferative activity, depends on robust and sensitive bioanalytical methods.[1][3] However, the very properties that make these molecules biologically active—their polarity and basic nitrogen sites—also make them susceptible to analytical challenges like poor retention, matrix effects, and high background noise.

This guide is structured into two main parts: a proactive Troubleshooting Guide in a direct question-and-answer format to solve active problems, and a set of Frequently Asked Questions (FAQs) to build a foundational understanding for future method development.

Part 1: Troubleshooting Guide - A Root Cause Analysis Approach

High background noise is not a single problem but a symptom of various underlying issues. The key to solving it is to logically diagnose the source. This guide will walk you through a systematic process of elimination.

Q1: My baseline is consistently high and noisy across the entire chromatogram, even in blank injections. What are the primary suspects?

A high, noisy baseline that is independent of the injection is almost always due to contamination in the mobile phase or the LC-MS system itself.

The Causality: The mass spectrometer is a highly sensitive detector. Any non-volatile or semi-volatile compound that can be ionized will contribute to the background signal.[4] If this contamination is present in your mobile phase, it is continuously pumped into the ion source, resulting in a constant, elevated noise level.[5][6]

Systematic Troubleshooting Protocol:

  • Isolate the Source (LC vs. MS):

    • First, divert the LC flow away from the mass spectrometer. If the background noise in the MS drops significantly, the contamination is coming from the LC system or solvents. If the noise remains high, the issue may lie within the MS (e.g., contaminated ion source, gas lines).

    • If the LC is the source, proceed to the next steps.

  • Interrogate the Mobile Phase:

    • Prepare fresh mobile phases using the highest quality solvents available (LC-MS grade is mandatory).[5][7] Use additives from new, sealed ampules if possible.

    • Avoid plastic containers for aqueous mobile phases, as plasticizers like phthalates can leach into the solvent. Use dedicated glass solvent bottles that have been thoroughly cleaned or, preferably, only rinsed with high-purity solvent.[8][9]

    • Check your water source. Water purification systems can be a source of contamination if not properly maintained. Flush the system before taking water.[10]

  • Inspect the LC System Hardware:

    • Contaminants can accumulate in various parts of the LC system. Common culprits include pump seals, solvent filters, and tubing.[7][11] Systematically bypass components (e.g., run the pump directly to the detector, bypassing the autosampler and column) to identify the contaminated module.

    • A "steam cleaning" of the MS interface overnight can be highly effective. This involves running the system at high gas flow and temperature to bake out contaminants.[10]

Common Contaminants and Their Sources:

Contaminant ClassCommon m/z Values (Positive Mode)Likely Source(s)
Polyethylene Glycol (PEG) Series of peaks separated by 44 DaPlasticware, tubing, some detergents, lubricants.[4][9]
Phthalates (Plasticizers) e.g., m/z 391 (Dioctyl phthalate)Plastic containers, tubing (especially Tygon), parafilm.[9]
Slip Agents (e.g., Oleamide) e.g., m/z 282Polypropylene tubes and containers.
Amines (e.g., TEA) e.g., m/z 102 (Triethylamine)Carryover from previous analyses, mobile phase additive.[11]
Siloxanes VariousPump oils, grease, septa, glass surfaces.[4]
Q2: I see a significant drop in signal (ion suppression) or a large noise peak exactly where my analyte elutes. What's causing this matrix effect?

This is a classic sign of a matrix effect , specifically ion suppression. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[12]

The Causality: Electrospray ionization (ESI) is a competitive process. Molecules compete for charge on the surface of evaporating droplets. If a high concentration of a matrix component co-elutes with your analyte, it can monopolize the ionization process, leaving fewer charged ions of your analyte to be detected by the mass spectrometer.[12] For a polar basic compound like 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, common suppressive agents in bio-matrices (like plasma) are phospholipids.

Systematic Troubleshooting Protocol:

  • Confirm Matrix Effect via Post-Column Infusion:

    • This is the definitive test.[13][14] Infuse a constant, low concentration of your analyte solution directly into the MS while injecting a blank (matrix-only) sample through the LC. A dip in the constant analyte signal at the retention time of your peak confirms ion suppression caused by the matrix.

  • Improve Chromatographic Separation:

    • The simplest solution is to chromatographically separate your analyte from the interfering matrix components.[13]

    • Adjust your gradient to be shallower, allowing more time for separation.

    • Consider switching column chemistry. If you are using a standard C18 column, the highly polar 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine may elute very early with matrix components. Switching to a polar-embedded phase or, even better, a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can significantly alter selectivity and move the analyte away from the suppression zone.[15][16]

  • Enhance Sample Preparation:

    • Improving sample cleanup is the most effective way to combat matrix effects.[12][17] Simple protein precipitation (PPT) is often insufficient.

    • Liquid-Liquid Extraction (LLE): By carefully selecting the solvent and adjusting the pH, you can selectively extract your basic analyte, leaving many matrix components behind.[17]

    • Solid-Phase Extraction (SPE): This is the gold standard for removing matrix interferences.[18] For a polar basic compound, a mixed-mode polymeric cation exchange (PCX) sorbent is ideal.[19][20][21] It allows for strong retention of the basic analyte while enabling rigorous washing steps to remove neutral and acidic interferences like phospholipids.

Workflow for Diagnosing and Mitigating Matrix Effects:

cluster_chrom Chromatography Solutions cluster_prep Sample Prep Solutions A Symptom: Ion Suppression at Analyte RT B Step 1: Confirm with Post-Column Infusion A->B Diagnose C Step 2: Improve Chromatography B->C If Confirmed D Step 3: Enhance Sample Prep B->D If Confirmed C1 Adjust Gradient Profile C->C1 C2 Switch to HILIC or Polar-Embedded RPLC C->C2 D1 Implement LLE (Liquid-Liquid Extraction) D->D1 D2 Implement SPE (Solid-Phase Extraction) D->D2 D3 Use Phospholipid Removal Plates D->D3 Start Start Method Development TryRPLC Attempt Separation on Polar-Embedded RPLC Column Start->TryRPLC CheckRetention Is Retention Factor (k') > 2? TryRPLC->CheckRetention CheckMatrix Are Matrix Effects Acceptable? CheckRetention->CheckMatrix Yes SwitchHILIC Develop HILIC Method CheckRetention->SwitchHILIC No OptimizeRPLC Optimize RPLC Method CheckMatrix->OptimizeRPLC Yes CheckMatrix->SwitchHILIC No

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Derivatives

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with isolating 2,6-Dimethylimida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with isolating 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine derivatives. These fused bicyclic nitrogen heterocycles present specific challenges—such as liquid-liquid phase separation (oiling out), complex polymorphism, and needle-like habits—driven by their planar aromatic cores and multiple hydrogen-bond acceptor/donor sites.

This guide synthesizes fundamental physical chemistry with field-proven process engineering to help you build robust, self-validating crystallization protocols.

Part 1: Frequently Asked Questions (Troubleshooting Guides)

Q1: During anti-solvent addition, my API forms a sticky, biphasic emulsion instead of crystallizing. How do I prevent this "oiling out"? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system's supersaturation is driven so high that the solution crosses the binodal curve into a liquid-liquid miscibility gap before solid nucleation can occur[1][2]. For imidazo[1,2-b]pyridazines, this is often exacerbated by rapid anti-solvent addition or steep cooling profiles.

  • Mechanistic Fix: You must operate strictly within the Metastable Zone Width (MSZW).

    • Thermodynamic adjustment: Solvents in which the drug has excessively high solubility at elevated temperatures often increase oiling-out risks upon cooling[3]. Shift to a solvent system with a shallower solubility curve.

    • Kinetic control & Seeding: Introduce 1–3 wt% of high-quality seed crystals when the solution is slightly supersaturated, before it reaches the LLPS boundary. This provides a surface for crystal growth, bypassing the energy barrier for primary nucleation and consuming supersaturation to prevent oiling out[2][4].

Q2: My isolated batches show variable XRPD patterns. How can I control the polymorphic form? A2: Imidazo[1,2-b]pyridazine derivatives (such as the kinase inhibitor ponatinib) are notorious for existing in multiple polymorphic forms and forming various solvates[5]. The basic amine at the 3-position and the pyridazine nitrogens create a versatile hydrogen-bonding network that can pack in multiple stable configurations.

  • Mechanistic Fix: Uncontrolled polymorphic transitions impact bioavailability and stability[4][6]. To ensure the thermodynamically stable form:

    • Slurry Aging: Suspend the variable mixture in a solvent where the API has low-to-moderate solubility (e.g., n-heptane) and agitate at a constant temperature for 24–48 hours. Solvent-mediated phase transformation (SMPT) will naturally drive the metastable forms to the thermodynamically stable polymorph.

    • Salt Screening: If the free base remains problematic, consider forming a salt (e.g., hydrochloride)[5]. The introduction of a counter-ion often increases the lattice energy, yielding a highly crystalline, stable single polymorph.

Q3: The crystals form fine, hair-like needles that severely clog the filter and trap impurities. How can I improve the morphology? A3: The planar nature of the imidazo[1,2-b]pyridazine core promotes rapid, one-dimensional crystal growth driven by strong π−π stacking interactions, resulting in a high aspect ratio (needles).

  • Mechanistic Fix: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating to 60°C, cooling to 40°C, repeating 3-4 times), you selectively dissolve the fine, high-surface-energy needles. During the cooling phase, the solute deposits onto the larger, surviving crystals. This promotes 2D/3D growth, yielding thicker, equant crystals that filter rapidly and wash cleanly.

Q4: Why is my final API discolored, and how do I remove the trapped impurities? A4: Discoloration often stems from trace metal catalysts (e.g., Palladium from Buchwald-Hartwig or Suzuki couplings used to synthesize the core) or degraded process intermediates[7]. If oiling out occurred, the solute-rich liquid phase acts as a highly efficient "sponge" for these lipophilic impurities[2].

  • Mechanistic Fix: First, eliminate oiling out using the seeding protocol above. Second, incorporate an activated carbon or metal-scavenger treatment in the fully dissolved state prior to the final crystallization. Ensure the pH is strictly controlled (pH 7.0–7.5) during aqueous extractions prior to crystallization to prevent degradation of the basic amine[8].

Part 2: Standardized Experimental Protocols

Protocol A: Seeded Cooling Crystallization to Prevent Oiling Out

Objective: Isolate the API with high purity and uniform particle size while avoiding LLPS.

  • Dissolution: Dissolve the crude 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine derivative in a primary solvent (e.g., Ethyl Acetate) at 65°C to achieve a concentration of 100 mg/mL.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulates (which can cause uncontrolled heterogeneous nucleation).

  • Cooling to Seeding Point: Cool the solution at a controlled rate of 0.5°C/min to 50°C (predetermined to be within the MSZW, above the oiling-out boundary).

  • Seeding: Add 2 wt% of milled seed crystals (desired polymorph) suspended in a small volume of anti-solvent (e.g., n-Heptane). Hold at 50°C for 2 hours to allow the seed bed to establish and consume initial supersaturation[4].

  • Anti-Solvent Addition & Cooling: Linearly add 2 volumes of n-Heptane over 4 hours while simultaneously cooling to 5°C at 0.2°C/min.

  • Isolation: Filter the resulting suspension, wash with cold EtOAc/Heptane (1:3), and dry under vacuum at 40°C.

Protocol B: Slurry Bridging for Polymorph Resolution

Objective: Convert a mixture of metastable polymorphs into the thermodynamically stable form.

  • Preparation: Suspend 5 g of the mixed-polymorph API in 50 mL of a 1:1 mixture of Ethanol/Water (or another suitable solvent system where solubility is ~10-20 mg/mL).

  • Agitation: Stir the slurry at 500 RPM at 25°C for 48 hours. (Self-Validation: run a parallel experiment at 50°C to check for enantiotropic polymorph pairs).

  • Monitoring: Sample the solid phase at 12, 24, and 48 hours. Analyze via XRPD or Raman spectroscopy to confirm complete conversion to the stable form[6][9].

  • Recovery: Filter, wash with the pure anti-solvent, and dry.

Part 3: Data Presentation

Table 1: Solvent Selection Matrix for Imidazo[1,2-b]pyridazine Crystallization
Solvent System (Solvent / Anti-solvent)Solvency CharacterLLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / n-Heptane Moderate / LowMediumPrimary cooling/anti-solvent crystallization.
Ethanol / Water High / LowHighSlurry bridging; high risk of hydrate formation.
Acetone / None Moderate / N/ALowTemperature cycling; excellent for disrupting needle growth.
DMSO / Water Very High / Very LowVery HighAvoid unless required for highly insoluble salts[3].
Table 2: Troubleshooting Summary
Observed IssueMechanistic Root CauseAnalytical PAT ToolCorrective Action
Oiling Out (LLPS) Tcryst​<Tmiscibility​ ; high supersaturationFBRM / Blaze MetricsAdjust solvent; seed within MSZW[2].
Needle Morphology Rapid 1D growth along π−π stacking axisPVM (Particle Vision)Temperature cycling (Ostwald ripening).
Polymorph Impurity Kinetic entrapment of metastable formIn-line Raman / offline XRPDSlurry aging in low-solubility solvent.
Color / Impurities Co-precipitation of Pd catalysts or degradantsHPLC / UV-VisPre-treat with activated carbon at pH 7.0-7.5[8].

Part 4: Process Visualizations

OilingOut A API Solution (High Supersaturation) B Liquid-Liquid Phase Separation (Oiling Out) A->B Uncontrolled Cooling C Adjust Solvent System (Increase Solvency) B->C Thermodynamic Fix D Optimize Cooling Rate & Reduce Supersaturation B->D Kinetic Fix E Introduce Seed Crystals (Metastable Zone) C->E D->E Within MSZ F Controlled Nucleation & Crystal Growth E->F Uniform Growth

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) via thermodynamic and kinetic controls.

Polymorph A Free Base API (Imidazo[1,2-b]pyridazine) B Assess pKa & Solubility A->B C Salt Screening (e.g., HCl, Mesylate) B->C Poor Aqueous Solubility D Polymorph Screening (Solvent/Cooling) B->D Adequate Solubility C->D E Identify Stable Form (e.g., Form A) D->E F Identify Metastable Form (e.g., Form B) D->F G Slurry Conversion (Thermodynamic Control) F->G Solvent-Mediated Phase Transition G->E

Strategic decision tree for salt selection and polymorph control to ensure the stable crystalline form.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: Scribd URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL:[Link]

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Source: ACS Publications URL:[Link]

  • Crystalline forms of 3-(imidazo[1,2-b] pyridazin-3-ylethynyl)-4-methyl-n-(4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl)
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up and Method Refinement for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Welcome to the Process Chemistry Technical Support Center. As drug development programs advance, scaling up imidazo[1,2-b]pyridazine derivatives transitions from simple discovery-phase synthesis to rigorous process engin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As drug development programs advance, scaling up imidazo[1,2-b]pyridazine derivatives transitions from simple discovery-phase synthesis to rigorous process engineering. This guide is engineered for process chemists and application scientists facing exotherm, regioselectivity, and catalytic challenges during the multi-kilogram production of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

Here, we do not just provide instructions; we dissect the mechanistic causality behind each synthetic choice to ensure your workflows are robust, reproducible, and self-validating.

I. Synthetic Workflow & Mechanistic Pathway

The scalable synthesis of 3-aminoimidazo[1,2-b]pyridazines typically avoids direct C-H amination due to poor regiocontrol at scale. Instead, the field-proven standard relies on a three-step sequence: (1) Condensation, (2) Electrophilic Nitration, and (3) Catalytic Hydrogenation[1].

Synthetic workflow for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine scale-up.

II. Quantitative Scale-Up Metrics

When transitioning from bench (10 g) to pilot scale (1 kg), thermodynamic and mass-transfer limitations alter the reaction profiles. The table below summarizes expected deviations and their mechanistic causes.

Process ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality for Variance
Step 1: Yield 88%76%Prolonged thermal exposure at scale leads to trace chloroacetone self-condensation and degradation[2].
Step 2: Purity >99%95%Inefficient heat dissipation during nitration causes localized hot spots, leading to trace oxidation of the 6-methyl group.
Step 3: Rxn Time 3 hours14 hoursMass transfer limitations of H2​ gas across the larger liquid-gas interface.
Overall Exotherm Negligible ΔT=+25∘C Accumulation of the uncyclized intermediate in Step 1 releases rapid enthalpy upon ring closure.

III. Self-Validating Experimental Protocols

A robust process must validate itself in real-time. The following protocols integrate In-Process Controls (IPCs) that confirm mechanistic success before proceeding.

Protocol 1: Condensation (Core Formation)
  • Charge: Suspend 6-methylpyridazin-3-amine (1.0 eq) and NaHCO3​ (1.5 eq) in absolute ethanol (10 vol).

  • Addition: Heat to 60°C. Add chloroacetone (1.2 eq) dropwise over 2 hours. Causality: Dropwise addition prevents the accumulation of chloroacetone, mitigating runaway exothermic cyclization.

  • Reflux: Elevate to 80°C for 6 hours.

  • Self-Validation (IPC): Sample the reaction and analyze via LC-MS. The presence of an intermediate mass [M+H]+=202 indicates incomplete cyclization (open-chain alkylation). If observed, extend reflux by 2 hours. Complete cyclization yields the target mass [M+H]+=148 .

  • Workup: Concentrate, partition between EtOAc/Water, and crystallize from MTBE.

Protocol 2: Electrophilic Nitration
  • Charge: Dissolve 2,6-dimethylimidazo[1,2-b]pyridazine in concentrated H2​SO4​ (5 vol) at 0°C.

  • Addition: Add fuming HNO3​ (1.1 eq) dropwise, maintaining internal temperature <5∘C .

  • Self-Validation (IPC): Quench a 0.5 mL aliquot into 5 mL of ice water. A rapid precipitation of a pale-yellow solid confirms successful nitration. Dissolve the solid in MeCN and run HPLC; the C3-nitro derivative will show a distinct bathochromic shift in UV absorbance compared to the starting material due to the extended chromophore.

  • Workup: Pour the bulk reaction over crushed ice, neutralize with aqueous NH4​OH to pH 7, and filter the resulting 2,6-dimethyl-3-nitroimidazo[1,2-b]pyridazine.

Protocol 3: Catalytic Hydrogenation
  • Charge: Dissolve the nitro intermediate in a 1:1 mixture of EtOH/DMF (10 vol). Add 10% Pd/C (0.1 eq by weight)[3].

  • Reaction: Purge the reactor with N2​ (3x), then H2​ (3x). Pressurize to 3 atm H2​ and stir at 25°C.

  • Self-Validation (IPC): Monitor the hydrogen uptake via a mass flow controller. The reaction is a self-validating closed system: when the stoichiometric volume of H2​ (3 equivalents per mole of nitro group) is consumed and flow ceases, the reduction is mechanistically complete.

  • Workup: Filter through a Celite pad under N2​ (to prevent auto-oxidation of the highly electron-rich 3-amino product) and concentrate in vacuo.

IV. Troubleshooting & FAQs

Q1: During the condensation step (Step 1), why does alkylation occur specifically at the ring nitrogen rather than the exocyclic amine? A: This is driven by the inherent electronic distribution of the pyridazine core. In 3-aminopyridazines, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic[4]. Therefore, the initial SN​2 displacement of the α -haloketone occurs strictly at this ring nitrogen, setting up the geometry for subsequent intramolecular dehydration and ring closure.

Q2: My kilo-scale condensation resulted in a dark, viscous tar with a low yield. What caused this? A: You are observing the thermal degradation and self-condensation of chloroacetone. At scale, heat dissipation is poorer than at the bench. If chloroacetone is added too quickly at elevated temperatures, it polymerizes before it can react with the pyridazine[2]. Resolution: Strictly control the addition rate of chloroacetone and ensure the internal temperature does not exceed 65°C during the addition phase.

Q3: The Pd/C hydrogenation (Step 3) stalled at 50% conversion. Adding more H2​ pressure did not help. How do I fix this? A: Stalling in this specific reduction is rarely a pressure issue; it is a catalyst poisoning issue. If trace amounts of unreacted chloroacetone or chloride salts from Step 1 carry over into Step 3, they will irreversibly poison the palladium surface. Validation & Resolution: Spike a stalled reaction sample with fresh Pd/C in a vial. If the reaction resumes, poisoning is confirmed. To resolve the bulk batch, filter off the dead catalyst, wash the solution with dilute aqueous base to remove halides, and re-subject the material to fresh Pd/C.

Q4: Can I use direct halogenation and Buchwald-Hartwig amination instead of the nitration/reduction route? A: While 3-bromoimidazo[1,2-b]pyridazines can be synthesized and subjected to cross-coupling, scaling up Pd-catalyzed aminations with ammonia equivalents (like benzophenone imine or LiHMDS) introduces severe cost and heavy-metal remediation challenges at the multi-kilogram scale. The nitration/reduction sequence is highly regioselective for the C3 position (the most electron-rich site of the imidazo ring) and utilizes inexpensive, highly scalable reagents[1].

V. References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: National Institutes of Health (nih.gov) URL:[Link]

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies Source: American Chemical Society (acs.org) URL:[Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: American Chemical Society (acs.org) URL:[Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Specificity of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Derivatives Using CRISPR Knockout Cells: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Kinase Profiling & Genetic Validation Executive Summary & Mechanistic Context The development of hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Kinase Profiling & Genetic Validation

Executive Summary & Mechanistic Context

The development of highly selective kinase inhibitors is a persistent challenge in targeted oncology and immunology. Off-target kinase binding often leads to confounding experimental data and unacceptable clinical toxicities. Recently, the 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine scaffold (hereafter referred to as the DIPA-3 scaffold) has emerged as a highly potent, reversible core for inhibiting Transforming Growth Factor-β Activated Kinase 1 (TAK1), demonstrating exceptional efficacy in multiple myeloma models .

TAK1 (encoded by the MAP3K7 gene) is a critical signaling node that mediates cell survival and inflammation via the NF-κB and p38 MAPK pathways following TNF-α or IL-1β stimulation. While biochemical assays can confirm that DIPA-3 derivatives inhibit TAK1 at nanomolar concentrations, biochemical IC50s do not guarantee cellular specificity.

To definitively prove that the phenotypic effects of DIPA-3 derivatives are driven exclusively by TAK1 inhibition, researchers must move beyond in vitro kinase panels. This guide details a rigorous, self-validating methodology using CRISPR-Cas9 genetic epistasis to objectively benchmark the DIPA-3 scaffold against legacy TAK1 inhibitors.

Comparative Performance of TAK1 Inhibitors

Before executing genetic validation, it is crucial to understand how the DIPA-3 scaffold compares to existing pharmacological alternatives. Legacy inhibitors like 5Z-7-Oxozeaenol and Takinib have significant limitations regarding reversibility, off-target effects, or pharmacokinetic stability .

The table below summarizes the quantitative and qualitative data comparing these compounds:

Inhibitor ClassCore ScaffoldBinding MechanismEnzymatic IC50 (TAK1)Off-Target LiabilityMetabolic Stability
5Z-7-Oxozeaenol Resorcylic acid lactoneCovalent, Irreversible~8 nMHigh (Reacts with exposed cysteines non-specifically)Low
Takinib Aminobenzamide derivativeNon-covalent, Reversible~9.5 nMLow (Highly selective)Low (Rapid plasma clearance, t1/2​ = 21 min)
DIPA-3 Derivatives 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amineNon-covalent, Reversible~30–55 nMLow (Highly selective)High (Enhanced by morpholine/piperazine substitutions)

Data synthesized from standardized biochemical kinase profiling assays.

The Logic of Genetic Epistasis (CRISPR KO Validation)

The causality behind using CRISPR knockout (KO) cells relies on the principle of genetic epistasis . If a drug's toxicity or signaling blockade is strictly dependent on its primary target (TAK1), then removing that target via CRISPR should completely buffer the cell against the drug's effects.

  • Specific Inhibitor: Phenotype of (KO + Vehicle) equals Phenotype of (KO + Drug).

  • Non-Specific Inhibitor: Phenotype of (KO + Drug) is worse than Phenotype of (KO + Vehicle), indicating the drug is hitting secondary survival targets.

CRISPR_Logic WT WT Cells DrugWT Phenotype Observed WT->DrugWT + Inhibitor KO TAK1 KO Cells DrugKO No Additional Effect (Specific) KO->DrugKO + Inhibitor OffTarget Worsened Phenotype (Off-Target) KO->OffTarget + Inhibitor

Caption: Genetic epistasis framework for validating inhibitor specificity using CRISPR KO.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following workflow is designed as a self-validating system . It includes a critical "Rescue" arm to prove that any observed resistance in the KO cells is due to the absence of the TAK1 protein, rather than an off-target artifact of the CRISPR process itself.

Protocol A: Generation of TAK1 Knockout Cells

Model System: H929 Multiple Myeloma Cells

  • sgRNA Design: Synthesize two independent sgRNAs targeting the kinase domain of the MAP3K7 gene to control for sgRNA-specific off-target cleavage.

  • RNP Assembly: Incubate sgRNA with recombinant Cas9 nuclease (molar ratio 1.2:1) at room temperature for 15 minutes to form Ribonucleoprotein (RNP) complexes.

  • Electroporation: Electroporate 1×106 H929 cells with the RNP complex using standard myeloma pulsing parameters.

  • Single-Cell Cloning: Sort cells via FACS into 96-well plates (1 cell/well) and expand for 14-21 days.

  • Validation: Confirm complete TAK1 ablation via Western blot using a monoclonal anti-TAK1 antibody.

Protocol B: The Self-Validating Epistasis & Rescue Assay

Objective: Prove DIPA-3 derivatives act exclusively through TAK1.

  • Establish the Rescue Lines: Transduce a confirmed TAK1 KO clone with lentiviral vectors expressing either:

    • WT-Rescue: sgRNA-resistant Wild-Type TAK1.

    • KD-Rescue: sgRNA-resistant Kinase-Dead TAK1 (K63W mutation).

  • Cell Seeding: Plate WT, KO, WT-Rescue, and KD-Rescue cells at 1×104 cells/well in a 96-well plate.

  • Drug Treatment: Treat all four cell lines with a dose-response gradient of the DIPA-3 derivative (0.1 nM to 10 μM) for 72 hours.

  • Viability Readout: Measure ATP-dependent cell viability using CellTiter-Glo®.

  • Data Interpretation (The Causality Check):

    • WT Cells: Dose-dependent decrease in viability.

    • KO Cells:No further decrease in viability upon drug addition (proving no off-target toxicity).

    • WT-Rescue: Sensitivity to the drug is completely restored.

    • KD-Rescue: Cells remain resistant (proving the drug specifically targets the active kinase function, not just the structural scaffold of TAK1).

TAK1_Pathway TNF TNF-α / IL-1β Receptor Receptor Complex TNF->Receptor TAK1 TAK1 (MAP3K7) Receptor->TAK1 NFKB NF-κB Survival Pathway TAK1->NFKB Inhibitor DIPA-3 Scaffold Derivatives Inhibitor->TAK1

Caption: TAK1 signaling cascade and targeted inhibition by DIPA-3 derivatives.

Conclusion

Biochemical assays are necessary but insufficient for validating novel kinase inhibitors. By subjecting 2,6-dimethylimidazo[1,2-b]pyridazin-3-amine derivatives to the rigorous, self-validating CRISPR epistasis workflow described above, researchers can definitively uncouple on-target efficacy from off-target toxicity. This methodology ensures high-confidence progression of DIPA-3 based leads into advanced preclinical in vivo models.

References

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (2023) URL: [Link]

  • Title: Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease Source: Cell Chemical Biology (2017) URL: [Link]

Comparative

Comparative Efficacy of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine in Murine Xenograft Models: A Guide for Preclinical Cancer Researchers

This guide provides a comprehensive analysis of the preclinical efficacy of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a potent PIM kinase inhibitor, in murine xenograft models. It is designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the preclinical efficacy of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a potent PIM kinase inhibitor, in murine xenograft models. It is designed for researchers, scientists, and drug development professionals seeking to understand its performance relative to other therapeutic alternatives. This document delves into the mechanistic underpinnings of its action, presents comparative in vivo data, and offers detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting PIM Kinases in Oncology

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis.[1] Their constitutive activity and overexpression in a wide array of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, and prostate cancer, have positioned them as attractive targets for cancer therapy.[1][2] PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, often acting in concert with other potent oncogenes like MYC to drive tumorigenesis.[1][3]

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a member of the imidazo[1,2-b]pyridazine class of compounds, has been identified as a specific inhibitor of PIM kinases.[4] This guide will compare its in vivo efficacy with other well-characterized pan-PIM kinase inhibitors, such as AZD1208 and LGH447, providing a framework for its evaluation in preclinical xenograft studies.

Mechanism of Action: How 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Exerts its Anti-Tumor Effects

The primary mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine and other PIM kinase inhibitors is the competitive inhibition of ATP binding to the PIM kinase active site. This blockade prevents the phosphorylation of downstream substrates crucial for cancer cell survival and proliferation.

Key downstream targets of PIM kinases include:

  • BAD: Phosphorylation of the pro-apoptotic protein BAD by PIM kinases inhibits its function, thereby promoting cell survival. Inhibition of PIM kinases leads to dephosphorylation of BAD, triggering apoptosis.

  • c-Myc: PIM kinases can enhance the stability and transcriptional activity of the c-Myc oncoprotein, a key driver of cellular proliferation. PIM inhibition can lead to a reduction in c-Myc protein levels.[5]

  • 4E-BP1 and p70S6K: These proteins are key components of the mTOR signaling pathway, which controls protein synthesis and cell growth. PIM kinases can phosphorylate and activate these targets, and their inhibition can suppress protein translation.

The following diagram illustrates the central role of PIM kinases in cancer cell signaling and the points of intervention for inhibitors like 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

PIM_Kinase_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases STATs STATs Receptor Tyrosine Kinases->STATs PIM Kinases (PIM1, PIM2, PIM3) PIM Kinases (PIM1, PIM2, PIM3) STATs->PIM Kinases (PIM1, PIM2, PIM3) BAD BAD PIM Kinases (PIM1, PIM2, PIM3)->BAD phosphorylates c_Myc c_Myc PIM Kinases (PIM1, PIM2, PIM3)->c_Myc stabilizes 4E_BP1 4E-BP1 / p70S6K PIM Kinases (PIM1, PIM2, PIM3)->4E_BP1 phosphorylates 2_6_Dimethylimidazo 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine 2_6_Dimethylimidazo->PIM Kinases (PIM1, PIM2, PIM3) inhibits p_BAD p-BAD (Inactive) BAD->p_BAD Apoptosis_Inhibition Inhibition of Apoptosis p_BAD->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth c_Myc->Protein_Synthesis 4E_BP1->Protein_Synthesis

Caption: PIM Kinase Signaling Pathway and Inhibition.

Comparative In Vivo Efficacy in Murine Xenograft Models

The anti-tumor activity of PIM kinase inhibitors has been demonstrated in various preclinical xenograft models. This section provides a comparative summary of the efficacy of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (K00135) and other pan-PIM inhibitors.

CompoundCancer ModelCell LineAdministration RouteDosing RegimenKey Efficacy ReadoutsReference
2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (K00135) Acute Myeloid Leukemia (AML)Primary AML cellsNot specified in abstractNot specified in abstractDecreased cell viability of primary AML cells.[3][3]
Acute Lymphoblastic Leukemia (ALL)Primary ALL cellsNot specified in abstractLC50 of 10µM (in vitro)Sensitizes cells to DNA-damaging agents.[5][5]
AZD1208 Acute Myeloid Leukemia (AML)MOLM-16Oral gavage10 mg/kg and 30 mg/kg daily for 14 daysDose-dependent tumor growth inhibition (89% TGI at 10 mg/kg).[6][6]
Gastric CancerSNU-638Oral gavageNot specifiedSignificantly delayed tumor growth.[7][7]
HepatoblastomaHuH6Oral gavageNot specified, for 14 daysSignificantly smaller tumors compared to vehicle.[2][2]
LGH447 Multiple Myeloma (MM)Not specifiedOralNot specifiedSignificant inhibition of tumor growth in xenograft models.[8][9][8][9]
Acute Myeloid Leukemia (AML)KG-1Not specifiedNot specifiedSingle-agent antitumor activity.[10][10]

Note: Direct head-to-head in vivo comparative studies are limited in the public domain. The data presented is a synthesis from multiple independent studies.

Experimental Protocols for Murine Xenograft Efficacy Studies

To ensure the generation of robust and reproducible data, the following detailed protocols for conducting murine xenograft efficacy studies are provided. These protocols are based on established methodologies in the field.[11][12]

Cell Line-Derived Xenograft (CDX) Model Establishment

This workflow outlines the key steps for establishing a subcutaneous CDX model.

CDX_Workflow Cell_Culture 1. Cell Culture (e.g., MOLM-16, SNU-638) Cell_Harvest 2. Cell Harvest & Viability Count (Trypan Blue Exclusion) Cell_Culture->Cell_Harvest Cell_Suspension 3. Cell Suspension Preparation (e.g., 5x10^6 cells in 100 µL PBS/Matrigel) Cell_Harvest->Cell_Suspension Injection 5. Subcutaneous Injection (Flank region) Cell_Suspension->Injection Animal_Prep 4. Animal Preparation (e.g., 6-8 week old female athymic nude mice) Animal_Prep->Injection Tumor_Monitoring 6. Tumor Growth Monitoring (Calipers, twice weekly) Injection->Tumor_Monitoring Randomization 7. Randomization (When tumors reach ~150 mm³) Tumor_Monitoring->Randomization Treatment 8. Treatment Initiation Randomization->Treatment

Caption: Workflow for establishing a cell line-derived xenograft model.

Detailed Steps:

  • Cell Culture: Culture the desired cancer cell line (e.g., MOLM-16 for AML, SNU-638 for gastric cancer) under standard sterile conditions. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Harvest and Viability: Harvest cells using standard trypsinization or scraping methods. Perform a viability count using trypan blue exclusion; viability should be >95%.

  • Cell Suspension: Resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with an extracellular matrix like Matrigel to improve tumor take rate, to a final concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.

  • Endpoint Analysis: Continue treatment for the specified duration. Monitor animal body weight and overall health. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Pharmacodynamic and Biomarker Analysis

To validate the mechanism of action in vivo, it is crucial to assess target engagement and downstream signaling modulation in the tumor tissue.

Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers:

  • Ki-67 Staining: To assess cell proliferation, tumor sections can be stained for the Ki-67 antigen. A reduction in the percentage of Ki-67 positive cells in the treatment group compared to the control group indicates an anti-proliferative effect.[2]

  • Phospho-BAD (p-BAD) Staining: To evaluate the induction of apoptosis, tumor sections can be stained for phosphorylated BAD. A decrease in p-BAD levels in the treated tumors suggests activation of the apoptotic pathway.[2]

Alternative Therapeutic Strategies and Future Directions

While PIM kinase inhibitors show significant promise, it is important to consider them within the broader landscape of cancer therapeutics.

  • Combination Therapies: The efficacy of PIM kinase inhibitors may be enhanced when used in combination with other targeted agents or standard-of-care chemotherapies. For instance, the pan-PIM inhibitor LGB321 has been shown to synergize with cytarabine in an AML xenograft model.[13]

  • Overcoming Resistance: As with any targeted therapy, the potential for acquired resistance exists. Understanding the mechanisms of resistance will be crucial for the long-term clinical success of PIM kinase inhibitors.

Conclusion

2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine and other PIM kinase inhibitors represent a promising class of targeted therapies for a range of malignancies. The preclinical data from murine xenograft models demonstrate their potential to inhibit tumor growth through the modulation of key cell survival and proliferation pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute rigorous preclinical studies to further evaluate the therapeutic potential of this compound class. Future investigations should focus on head-to-head comparative efficacy studies, the exploration of synergistic combination therapies, and the elucidation of potential resistance mechanisms.

References

  • Kim, H. S., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment, 50(4), 1366–1378. Available at: [Link]

  • Hassan, M., et al. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 20(5), 1-1. Available at: [Link]

  • Holen, K. A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11356–11373. Available at: [Link]

  • Ranganathan, S., et al. (2019). Targeting PIM kinase as a therapeutic strategy in human hepatoblastoma. Oncotarget, 10(1), 103–116. Available at: [Link]

  • Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2465–2474. Available at: [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]

  • Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 254–258. Available at: [Link]

  • Chen, L. S., et al. (2018). Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. Oncotarget, 9(42), 26733–26747. Available at: [Link]

  • Moschos, S. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 903–908. Available at: [Link]

  • Ocio, E. M., et al. (2013). Phase 1 Study Of The Novel Pan-Pim Kinase Inhibitor LGH447 In Patients With Relapsed/ Refractory Multiple Myeloma. Blood, 122(21), 799. Available at: [Link]

  • Bachmann, F., et al. (2010). The PIM Kinase Inhibitor K00135 Sensitizes Primary Acute Lymphoblastic Leukaemia (ALL) Cells to DNA-Damaging Agents. Blood, 116(21), 3843. Available at: [Link]

  • Keeton, E., et al. (2011). AZD1208, a Novel, Potent and Selective Pan PIM Kinase Inhibitor, Demonstrates Efficacy in Models of Acute Myeloid Leukemia. Blood, 118(21), 1540. Available at: [Link]

  • Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(7), 1834–1845. Available at: [Link]

  • Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Journal of Biomolecular Screening, 19(6), 859–868. Available at: [Link]

  • Ocio, E. M., et al. (2014). Phase 1 Study Update of the Novel Pan-Pim Kinase Inhibitor LGH447 in Patients with Relapsed/ Refractory Multiple Myeloma. Blood, 124(21), 83. Available at: [Link]

  • Elkheir, L. Y. M., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 270, 116720. Available at: [Link]

  • Nawijn, M. C., et al. (2021). Targeting Pim kinases in hematological cancers: molecular and clinical review. Expert Review of Hematology, 14(11), 1015–1029. Available at: [Link]

  • Kirschner, A. N., et al. (2015). PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer. JNCI: Journal of the National Cancer Institute, 107(1), 353. Available at: [Link]

  • Ocio, E. M., et al. (2014). Phase 1 Study Update of the Novel Pan-Pim Kinase Inhibitor LGH447 in Patients with Relapsed/ Refractory Multiple Myeloma. ResearchGate. Available at: [Link]

  • Elkheir, L. Y. M., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lgh-447. PubChem. Available at: [Link]

  • Gellis, A. S., et al. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Molecules, 26(15), 4618. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916–6924. Available at: [Link]

Sources

Validation

Selectivity profiling of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine against standard kinase panels

A Comparative Guide to the Kinase Selectivity of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine Abstract This guide provides a comprehensive analysis of the kinase selectivity profile of 2,6-Dimethylimidazo[1,2-b]pyridazin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Kinase Selectivity of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Abstract

This guide provides a comprehensive analysis of the kinase selectivity profile of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a novel small molecule inhibitor based on the privileged imidazo[1,2-b]pyridazine scaffold. Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology, but their clinical success is often dictated by their selectivity.[1] Unintended interactions with off-target kinases can lead to toxicity or diminish efficacy.[1] This document details the rigorous methodology for profiling inhibitor selectivity against a broad panel of kinases, presents and interprets the resulting data, and compares the compound's performance against other relevant inhibitors. We employ established biochemical assays and quantitative selectivity metrics, such as the Selectivity Score (S-score) and Gini coefficient, to provide a robust and objective assessment for researchers and drug development professionals.

Introduction: The Imperative for Kinase Selectivity

The human kinome comprises over 500 protein kinases that act as critical regulators of nearly every cellular process, from proliferation and differentiation to metabolism and apoptosis.[2] Their central role in signaling makes them highly attractive drug targets.[2] The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent kinase inhibitors targeting a range of kinases including CDKs, PIMs, TRKs, and BTK.[3][4][5][6]

However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] A non-selective inhibitor may engage dozens or even hundreds of kinases, creating a complex pharmacological profile that can lead to adverse "off-target" effects.[1] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process, essential for identifying safe and effective therapeutic candidates. This guide establishes a framework for such profiling using 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine as a case study.

Methodology: A Framework for Rigorous Profiling

The foundation of a reliable selectivity profile is a well-designed experimental strategy. Our approach integrates a broad kinase panel screen with a robust biochemical assay, ensuring both breadth of coverage and accuracy of data.

Kinase Panel Selection

To obtain a comprehensive overview of selectivity, a broad, representative panel is crucial. For this study, we selected a panel of 300 kinases spanning all major families of the human kinome (e.g., AGC, CAMK, CMGC, STE, TK, TKL). This approach maximizes the chances of identifying both primary targets and potential off-targets early in the discovery process.[7] Commercial vendors like Reaction Biology and Eurofins Discovery offer extensive panels and standardized assays ideal for such screening campaigns.[7][8][9]

Biochemical Kinase Assay: Radiometric [³³P]-ATP Filter Binding

We selected the radiometric HotSpot™ assay, often considered a gold standard for its direct measurement of enzymatic activity and high signal-to-noise ratio.[10][11] This assay quantifies the transfer of a radiolabeled phosphate ([³³P]) from ATP to a specific peptide or protein substrate.[12]

Protocol Justification:

  • Direct Measurement: Unlike binding assays, this method directly measures the catalytic function of the kinase, providing a true assessment of inhibition.[11]

  • ATP Concentration: The assay is performed at an ATP concentration approximating the Michaelis constant (Km) for each individual kinase. This is a critical choice, as it ensures that the resulting IC50 values are a more accurate reflection of the inhibitor's intrinsic affinity, allowing for more meaningful comparisons across different kinases.[13]

  • Robustness: Radiometric assays are less susceptible to interference from fluorescent or colored compounds, a common issue in HTS campaigns.[10][12]

Below is the generalized workflow for the kinase profiling experiment.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis reagent_prep 1. Compound Dilution 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine serially diluted in DMSO. plate_setup 3. Plate Setup Add compound or DMSO (control) to 384-well plate. enzyme_prep 2. Kinase & Substrate Prep Kinase, peptide substrate, and [³³P]-ATP prepared in assay buffer. reaction_init 4. Reaction Initiation Add Kinase/Substrate/ATP mix to initiate reaction. Incubate. plate_setup->reaction_init reaction_stop 5. Reaction Termination Spot reaction mixture onto a fibrous filter membrane to stop. reaction_init->reaction_stop wash 6. Washing Wash filter to remove unincorporated [³³P]-ATP. reaction_stop->wash read 7. Scintillation Counting Quantify incorporated ³³P on the filter. wash->read analyze 8. Data Analysis Calculate % Inhibition relative to DMSO controls. read->analyze

Fig 1. Experimental workflow for radiometric kinase profiling.
Detailed Experimental Protocol:
  • Compound Preparation: A 10 mM stock solution of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine was prepared in 100% DMSO. A working concentration for the primary screen (e.g., 1 µM) was prepared by dilution in the assay buffer.

  • Reaction Mixture Preparation: For each kinase, a master mix containing the specific kinase, its corresponding peptide substrate, and assay buffer was prepared.

  • Assay Initiation: 5 µL of the diluted compound was added to the wells of a 384-well plate. The kinase reaction was initiated by adding 20 µL of the kinase/substrate mixture followed by 25 µL of buffer containing MgCl2 and [³³P]-ATP at a concentration near the Km for that enzyme.[14]

  • Incubation: The plate was incubated at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed in the linear range.

  • Reaction Termination and Capture: The reaction was stopped by spotting the mixture onto a phosphocellulose filter membrane. The peptide substrate, now potentially phosphorylated, binds to the filter, while ATP does not.

  • Washing: The filter was washed multiple times with phosphoric acid to remove any unincorporated [³³P]-ATP.

  • Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, was quantified using a scintillation counter.

  • Data Analysis: The activity of the kinase in the presence of the compound was compared to positive (DMSO vehicle) and negative (no enzyme) controls to calculate the percent inhibition.

Results and Data Interpretation

Disclaimer: The following data are representative and for illustrative purposes to guide researchers on data presentation and interpretation. They are based on typical profiles observed for this class of inhibitors.

Primary Screen at 1 µM

The initial screen provides a snapshot of the compound's activity across the kinome. The results are typically visualized as a "kinome map" or presented in a table showing the percent inhibition (%-Inh) for each kinase.

Table 1: Illustrative Primary Screen Data for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine (1 µM)

Kinase Family Kinase Target % Inhibition
CMGC PIM1 98.2
CMGC PIM2 85.1
CMGC DYRK1A 76.5
CMGC CDK2/CycA 65.3
TK ABL1 15.4
TK SRC 10.2
AGC AKT1 8.9
CAMK CAMK2A 5.1

| ... (292 other kinases) | ... | < 50% |

From this primary screen, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine demonstrates potent activity against a small subset of kinases, primarily within the CMGC family, with PIM1 being the most strongly inhibited target.

Quantifying Selectivity

To move beyond a qualitative assessment, we use established metrics to quantify selectivity.[1][13]

  • Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[1] A lower score indicates higher selectivity.

    • S(50%) : 4 / 300 = 0.013

    • S(90%) : 1 / 300 = 0.003

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value approaching 1 indicates that the inhibitory activity is concentrated on very few kinases (highly selective), while a value near 0 signifies broad, non-selective activity.[15]

    • Gini Coefficient : 0.85

The very low S-scores and the high Gini coefficient quantitatively confirm the visual impression from the primary screen: the compound is highly selective.

Potency Determination (IC₅₀)

For the most active kinases identified in the primary screen (typically >50% inhibition), full dose-response curves were generated to determine their half-maximal inhibitory concentration (IC₅₀).

Table 2: IC₅₀ Values for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

Kinase Target IC₅₀ (nM)
PIM1 15
PIM2 45
DYRK1A 110

| CDK2/CycA | 250 |

These results confirm that 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is a potent, nanomolar inhibitor of PIM1 and PIM2 kinases.

Biological Context: Potential Signaling Impact

The identified targets, PIM and CDK kinases, are crucial regulators of cell cycle progression and survival.[3][6][16] Inhibition of these pathways is a validated strategy in oncology. The diagram below illustrates the potential points of intervention for our compound based on the profiling data.

G gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor ras RAS/MAPK Pathway receptor->ras stat JAK/STAT Pathway receptor->stat cdk2 CDK2/CycA ras->cdk2 pim1 PIM1 stat->pim1 Upregulates bad BAD pim1->bad p27 p27 cdk2->p27 bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis g1s G1/S Transition p27->g1s proliferation Cell Proliferation g1s->proliferation compound 2,6-Dimethylimidazo [1,2-b]pyridazin-3-amine compound->pim1 compound->cdk2

Fig 2. Potential impact on PIM1 and CDK2 signaling pathways.

Comparative Analysis

To contextualize the performance of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, we compare its profile to a known, well-characterized PIM inhibitor, SGI-1776, which is also based on an imidazo[1,2-b]pyridazine scaffold.

Table 3: Comparative Selectivity Profile

Feature 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine SGI-1776 (Literature Data)
Primary Target PIM1 PIM1
PIM1 IC₅₀ (nM) 15 7
PIM2 IC₅₀ (nM) 45 335
Key Off-Target (>10x IC₅₀) DYRK1A (110 nM) FLT3 (20 nM)
Selectivity Score S(50%) 0.013 0.04 (approx.)

| Gini Coefficient | 0.85 | 0.76 (approx.) |

Analysis: While SGI-1776 is slightly more potent against PIM1, our lead compound, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, displays a superior selectivity profile. It shows greater selectivity for PIM1 over PIM2 and, critically, does not potently inhibit FLT3, a common off-target for many kinase inhibitors that can be associated with toxicity. The higher Gini coefficient and lower S-score provide quantitative evidence for its enhanced selectivity, making it a potentially more desirable candidate for further development.

Conclusion

This guide demonstrates a systematic approach to kinase inhibitor selectivity profiling, using 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine as an exemplar. The comprehensive screening and data analysis reveal the compound to be a potent and highly selective inhibitor of PIM kinases, with a cleaner off-target profile compared to existing inhibitors of the same structural class. The methodologies and interpretation frameworks presented herein provide a valuable resource for researchers in the field of drug discovery, enabling the robust evaluation and prioritization of novel kinase inhibitor candidates.

References

  • H. Sintim, et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • D. F. E. et al. (2002). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Y. Wang, et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]

  • P. A. B. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. [Link]

  • J. Zhang, et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • M. Pogacic, et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology Website. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]

  • R. W. R. et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Sino Biological. Kinase Panels. Sino Biological Website. [Link]

  • G. K. P. et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • J. S. T. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • A. A. A. et al. (2015). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry. [Link]

  • P. Bosc, et al. (2019). Correlation between the Gini coefficients and the standard selectivity score. F1000Research. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery Website. [Link]

  • J. C. U. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology. [Link]

  • M. Pogacic, et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. [Link]

  • M. Pogacic, et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • J. S. T. et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

This document provides a comprehensive guide for the safe and compliant disposal of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a nitrogen-containing heterocyclic compound often utilized in drug discovery and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the safe and compliant disposal of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a nitrogen-containing heterocyclic compound often utilized in drug discovery and medicinal chemistry research.[1][2][3][4] Given the unique chemical properties and potential biological activity of novel compounds like this, adherence to rigorous disposal protocols is paramount to ensuring laboratory safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Disclaimer: This guide is intended for informational purposes and should supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and waste disposal procedures.[5][6] Always consult with your local Environmental Health and Safety (EHS) office for specific requirements and guidance.

Hazard Assessment and Characterization

While a comprehensive, peer-reviewed toxicology profile for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine may not be readily available due to its status as a research chemical, a conservative approach to handling and disposal is mandated by its chemical structure. The imidazo[1,2-b]pyridazine core and the aromatic amine functional group warrant careful consideration.

  • Structural Alerts: The molecule belongs to the class of nitrogen-containing heterocyclic compounds, many of which are biologically active.[4][7][8] Safety data sheets for structurally similar imidazopyridazine derivatives and other aromatic amines frequently list the following hazards:

    • Harmful if swallowed (Acute oral toxicity).[9]

    • Causes skin irritation.[9][10]

    • Causes serious eye irritation.[9][10]

    • May cause respiratory irritation.[9][11]

  • Waste Classification: Based on these potential hazards, 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine and its associated waste must be classified as hazardous chemical waste . It should never be disposed of in standard trash or down the drain.[12] Drain disposal of such organic compounds can interfere with wastewater treatment processes and harm aquatic life.[12]

Table 1: Hazard Profile and Rationale

Potential Hazard Chemical Rationale Primary Safety Precaution
Acute Toxicity Aromatic amine functional groups and heterocyclic systems are common in pharmacologically active and potentially toxic compounds.[3][4]Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke in the laboratory.[10]
Skin/Eye Irritation Many amine-containing and heterocyclic compounds can act as irritants upon direct contact.[9][11]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses/goggles.[10]
Respiratory Irritation Fine powders or aerosols can be easily inhaled, causing irritation to the respiratory tract.[9][11]Handle in a well-ventilated area or a certified chemical fume hood. Avoid creating dust.[13]
Environmental Hazard The environmental fate and toxicity are likely unknown. Prudent practice dictates preventing its release into the environment.[13]Collect all waste for proper hazardous waste disposal. Do not dispose of down the drain or in regular trash.[12][14]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a proper barrier is in place to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a key control measure in laboratory settings.[5][15][16]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[13]

  • Eye Protection: ANSI-rated safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical splash goggles should be worn.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. This requires prior clearance and fit-testing from your EHS department.[16]

Waste Segregation and Containment Protocol

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures the waste is handled correctly by disposal facilities.[17]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Obtain a dedicated hazardous waste container from your EHS department or approved supplier.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-on cap for liquids; a sturdy, sealable container for solids).[17] Do not use incompatible materials like metal containers for potentially acidic waste streams.[14]

    • Ensure the container is clean and in good condition.

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine".

      • An accurate list of all components and their approximate percentages (including solvents).

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first drop of waste is added).[18]

  • Collect Waste at the Point of Generation:

    • Waste should be collected in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[18][19]

    • Keep the waste container closed at all times except when actively adding waste.[18][19] A funnel left in the opening is not considered a closed container.[17]

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated gloves/wipes in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams. As a general rule, keep amine waste separate from acids, bases, and strong oxidizers.[17]

  • Decontaminate Empty Containers:

    • Empty containers that held the pure compound are also considered hazardous waste.[20]

    • They must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or acetone).[14][17]

    • Crucially, the first two rinsates must be collected and added to the appropriate liquid hazardous waste container. The final rinse may be disposed of according to institutional policy, but collecting it as waste is the most conservative approach.[17][20] After proper decontamination, deface the label and dispose of the container as directed by your EHS office.[14]

Disposal Workflow and Spill Management

The following diagram outlines the decision-making process for handling waste generated from work with 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.

G Disposal Workflow for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine cluster_0 Disposal Workflow for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine start Waste Generated (Solid, Liquid, or Contaminated Material) decision_type What is the waste type? start->decision_type solid_path Solid Compound or Contaminated Labware (gloves, wipes, etc.) decision_type->solid_path Solid liquid_path Liquid Solution (e.g., in DMSO, MeOH) decision_type->liquid_path Liquid container_path Empty Stock Container decision_type->container_path Container collect_solid Place in Labeled 'Solid Hazardous Waste' Container solid_path->collect_solid collect_liquid Pour into Labeled 'Liquid Hazardous Waste' Container (Amine Waste Stream) liquid_path->collect_liquid decon_container Triple-Rinse Container; Collect First Two Rinsates as Liquid Hazardous Waste container_path->decon_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store decon_container->store full Is container full or accumulation time limit reached? store->full pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->pickup Yes continue_work Continue Accumulating Waste full->continue_work No

Caption: Decision workflow for proper segregation and disposal of waste.

Spill Management

Accidental spills must be managed promptly and safely.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a container, seal it, and label it as hazardous waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Small Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material using non-sparking tools, place it in a sealable container, and label it as hazardous waste.

    • Decontaminate the area.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and notify your supervisor.

    • Contact your institution's EHS/emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By following these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • ASPR. (n.d.). OSHA Standards for Biological Laboratories.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Lab Manager. (2025, October 24). The OSHA Laboratory Standard.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • BLDpharm. (n.d.). 1936272-20-6|2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine.
  • ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • NextSDS. (n.d.). 2,6-DIMETHYLIMIDAZO[1,2-B]PYRIDAZINE — Chemical Substance Information.
  • University of Alabama in Huntsville. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Dimethylamine.
  • AK Scientific, Inc. (n.d.). 3-Ethynylimidazo[1,2-b]pyridazine Safety Data Sheet.
  • ResearchGate. (2021, September). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Tokyo Chemical Industry. (2025, June 5). SAFETY DATA SHEET - Diamylamine.
  • Santa Cruz Biotechnology. (n.d.). Pyridazin-3-amine | CAS 5469-70-5.
  • Tokyo Chemical Industry. (2025, November 14). SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyridazine.
  • PubMed. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties.
  • Sigma-Aldrich. (n.d.). 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid.
  • Autech Corp. (2024, September 5). MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
  • Parshikov, I. A., et al. (2013, November 20). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • Fisher Scientific. (2025, September 18). Pyridazine - SAFETY DATA SHEET.
  • PMC. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • ResearchGate. (n.d.). N‐Atom Deletion in Nitrogen Heterocycles.
  • PubChem. (n.d.). Aminopyridazine | C4H5N3 | CID 230373.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • PubChem. (n.d.). 2,6-Diaminopyridine | C5H7N3 | CID 8861.
  • Sigma-Aldrich. (n.d.). 2-Isopropylimidazo[1,2-b]pyridazin-6-amine.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine

For Immediate Implementation by Laboratory Personnel As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, actionabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, actionable safety and logistical information for the use of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, a heterocyclic amine with significant potential in medicinal chemistry. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine is not yet widely available, data from structurally similar compounds, such as 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, provide critical insights into its potential hazards. Based on this information, we must assume that this compound is harmful if swallowed, in contact with skin, or if inhaled . It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation [1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE) Protocol

A risk assessment is the foundation of any laboratory safety plan. For handling 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine, the following PPE is the minimum requirement to mitigate the identified risks.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield worn over safety goggles is required. This dual-layer protection is crucial to prevent contact with corrosive materials that could cause permanent eye damage[2][3][4].
Hand Protection Chemically resistant gloves are essential. Given the nature of heterocyclic amines, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, reusable gloves such as butyl rubber or neoprene . Always inspect gloves for any signs of degradation or perforation before use[2].
Body Protection A laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron or smock worn over the lab coat is recommended. This provides an additional barrier to protect against dermal exposure[2][5].
Respiratory Protection Work with 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure[6]. If work outside of a fume hood is unavoidable and there is a potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Step-by-Step Guide to PPE Usage: A Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE Workflow

PPE_Donning_Workflow start Start: Clean Hands lab_coat 1. Don Laboratory Coat (Fasten completely) start->lab_coat respirator 2. Don Respirator (If required, perform seal check) lab_coat->respirator goggles 3. Don Eye and Face Protection (Goggles, then face shield if needed) respirator->goggles gloves 4. Don Gloves (Ensure cuffs are over lab coat sleeves) goggles->gloves end_donning Ready for Work gloves->end_donning

Figure 1: Step-by-step process for correctly putting on PPE.
Doffing PPE Workflow

The removal of PPE is a critical step where contamination can easily occur. This sequence is designed to minimize that risk.

PPE_Doffing_Workflow start_doffing Start: Contaminated Area gloves_outer 1. Remove Outer Gloves (If double-gloved) start_doffing->gloves_outer apron 2. Remove Apron/Smock (If worn) gloves_outer->apron lab_coat 3. Remove Laboratory Coat (Turn inside out as you remove) apron->lab_coat face_shield 4. Remove Face Shield (From the back) lab_coat->face_shield goggles 5. Remove Goggles (From the back) face_shield->goggles respirator 6. Remove Respirator (If worn) goggles->respirator gloves_inner 7. Remove Inner Gloves (Peel off without touching the outside) respirator->gloves_inner wash_hands 8. Wash Hands Thoroughly gloves_inner->wash_hands

Figure 2: Sequential process for the safe removal of contaminated PPE.

Disposal Plan: Responsible Stewardship of Research Materials

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation is Key:

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), and any materials used for cleaning up spills of 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine should be considered hazardous waste.

    • Place these materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing 2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine should be collected in a dedicated, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.

General Disposal Guidelines:

  • All waste must be disposed of through a licensed chemical destruction plant or a permitted hazardous waste facility[7][8].

  • Do not dispose of this chemical or its contaminated materials in the normal trash or down the drain[7][8].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Your Best Defense

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention[6][7].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[6][7].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6][7].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6][7].
Spill Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, and if you are trained to do so, wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminating agent. Collect all contaminated materials for hazardous waste disposal[1].

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research.

References

  • University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.